molecular formula C8H19O4P B1213166 Phosphoric acid, isooctyl ester CAS No. 26403-12-3

Phosphoric acid, isooctyl ester

Cat. No.: B1213166
CAS No.: 26403-12-3
M. Wt: 210.21 g/mol
InChI Key: RQINQJTUMGQYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid, isooctyl ester, also known as Phosphoric acid, isooctyl ester, is a useful research compound. Its molecular formula is C8H19O4P and its molecular weight is 210.21 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphoric acid, isooctyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphoric acid, isooctyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphoric acid, isooctyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P/c1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQINQJTUMGQYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874012
Record name 6-Methylheptyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, isooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

26403-12-3, 12645-53-3, 3256-92-6
Record name Phosphoric acid, monoisooctyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, isooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, monoisooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methylheptyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, isooctyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isooctyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of phosphoric acid isooctyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Isooctyl Phosphoric Acid

Foreword: A Note on Nomenclature

The term "Isooctyl Phosphoric Acid" is a common descriptor in industrial and laboratory settings. However, it represents a class of compounds rather than a single molecular entity. Commercial preparations are typically mixtures, primarily consisting of mono-isooctyl phosphoric acid and di-isooctyl phosphoric acid[1]. The "isooctyl" group itself is often derived from 2-ethylhexanol, a common branched C8 alcohol. For the purpose of this guide, we will focus on the properties of the mono- and di-ester forms, which are the most prevalent and functionally significant components. Understanding this inherent heterogeneity is critical for experimental design and data interpretation.

Molecular Identity and Chemical Structure

Phosphoric acid isooctyl esters are organophosphate compounds characterized by one or two isooctyl groups attached to a central phosphate core via an ester linkage. The remaining P-OH groups impart the acidic character to the molecule.

  • Mono-isooctyl Phosphoric Acid (MIPA): Features one isooctyl chain. It is a dibasic acid with two available protons for dissociation. Its IUPAC name is 6-methylheptyl dihydrogen phosphate[2][][4].

  • Di-isooctyl Phosphoric Acid (DIPA): Features two isooctyl chains. It is a monobasic acid. Its IUPAC name is bis(6-methylheptyl) hydrogen phosphate[5].

These structural differences fundamentally govern the physicochemical behavior of each species, influencing properties like solubility, acidity, and surfactant capabilities.

Caption: Chemical structures of Mono- and Di-isooctyl Phosphoric Acid.

Core Physicochemical Properties

The functional characteristics of isooctyl phosphoric acid are dictated by its physical and chemical properties. These values are crucial for applications ranging from liquid-liquid extraction to formulation science. The data presented below is a synthesis from multiple authoritative databases.

PropertyMono-isooctyl Phosphoric AcidDi-isooctyl Phosphoric AcidReference(s)
Molecular Formula C8H19O4PC16H35O4P[2][6][7],[5]
Molecular Weight 210.21 g/mol 322.42 g/mol [2][6],[5]
Physical Form LiquidColorless, viscous liquid[2],[5][8][9]
Boiling Point Data not available256 °C; 209 °C (at 1.33 kPa)[9],[8]
Freezing/Melting Point Data not available-60 °C[8]
Density Data not available0.973 g/cm³ (at 25 °C)[8]
Solubility Soluble in organic solvents and alkalis; insoluble in water.Soluble in common organic solvents and alkalis; insoluble in water.[8]
Acidity (pKa) Data not availableData not available
Refractive Index Data not available1.4420 (at 25 °C)[8]
XLogP3-AA 1.65.2[2],[5]

Expert Insight: The significant difference in the octanol-water partition coefficient (XLogP3-AA) between the mono- and di-esters is a key determinant of their function. The lower value for MIPA suggests greater affinity for aqueous phases compared to DIPA, while the high value for DIPA underscores its utility in organic solvent-based extraction systems. The insolubility in water and solubility in organic solvents make these compounds ideal for extracting metals and other solutes from aqueous solutions into an organic phase[8].

Acidity and its Implications

Analytical Characterization and Purification

The analysis of commercial isooctyl phosphoric acid requires methods that can resolve the mono- and di-ester components, as well as quantify impurities such as the parent alcohol (isooctanol) and inorganic phosphate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for separating and quantifying the components of isooctyl phosphoric acid mixtures[10]. The difference in hydrophobicity between the mono- and di-esters allows for their separation on a C8 or C18 column.

Exemplary HPLC Protocol:

  • System Preparation:

    • Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (ACN) and water with an acidic modifier. For example, start with a 60:40 ACN:Water mixture (containing 0.1% phosphoric or formic acid) and ramp to 95:5 ACN:Water. The acid suppresses the ionization of the phosphate groups, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD). ELSD is preferred as the analytes lack a strong chromophore.

  • Standard Preparation:

    • Prepare individual standards of purified mono- and di-isooctyl phosphoric acid, if available.

    • Create a mixed standard solution in the mobile phase or a suitable organic solvent (e.g., isopropanol).

  • Sample Preparation:

    • Accurately weigh the isooctyl phosphoric acid sample.

    • Dissolve and dilute to a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standards to determine retention times and generate a calibration curve.

    • Inject the sample. The di-ester (DIPA) will have a longer retention time than the mono-ester (MIPA) due to its greater hydrophobicity.

    • Quantify the components by comparing peak areas to the calibration curve.

Purification Protocol

Commercial samples may contain residual starting materials or byproducts[9]. A liquid-liquid washing procedure can be employed for purification.

G start Commercial Isooctyl Phosphoric Acid Sample dissolve Dissolve in n-Hexane (0.8 M) start->dissolve wash1 Wash with equal volume of M Nitric Acid (HNO3) dissolve->wash1 wash2 Wash with saturated Ammonium Carbonate ((NH4)2CO3) wash1->wash2 wash3 Wash with 3M Nitric Acid (HNO3) wash2->wash3 wash4 Wash twice with Deionized Water wash3->wash4 separate Separate Organic Layer wash4->separate evaporate Evaporate Hexane (Rotary Evaporation) separate->evaporate end Purified Isooctyl Phosphoric Acid evaporate->end

Caption: Workflow for the purification of commercial isooctyl phosphoric acid.

Causality Behind the Protocol: This multi-step washing protocol is designed to systematically remove different types of impurities[9].

  • Initial Acid Wash (HNO3): Removes basic impurities and some metal contaminants.

  • Carbonate Wash ((NH4)2CO3): This basic wash deprotonates the acidic phosphate esters, transferring them to the aqueous phase as salts, while neutral impurities (like residual isooctanol) remain in the organic hexane layer. Subsequent re-acidification would be needed to recover the product. Alternatively, and more simply as described in the reference, this step may be intended to remove strongly acidic impurities while the product remains in the organic phase.

  • Final Acid and Water Washes: Remove residual carbonate and any water-soluble impurities, yielding a cleaner product in the organic phase.

Applications in Research and Drug Development

The unique properties of isooctyl phosphoric acid make it a versatile tool for scientists.

  • Extraction Agent: It is widely used in solvent extraction to separate and purify metals, particularly rare earth elements[8]. In pharmaceutical sciences, this principle can be adapted to extract basic drug compounds from complex matrices for analysis or purification.

  • Surfactant and Emulsifier: The amphiphilic nature of the mono-ester, with its polar phosphate head and nonpolar isooctyl tail, allows it to act as a surfactant. This is valuable in creating stable emulsions for drug delivery systems, such as microemulsions or self-emulsifying drug delivery systems (SEDDS), which can enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Prodrug Moiety: The phosphate group is a common motif in drug design, particularly for antiviral nucleoside analogues[11][12]. While isooctyl esters themselves are not typical prodrugs, the study of their properties informs the design of more complex phosphate ester prodrugs that aim to improve cell membrane permeability and oral bioavailability[12].

G cluster_prop Core Properties cluster_app Key Applications IPA Isooctyl Phosphoric Acid Amphiphilic Amphiphilic Nature IPA->Amphiphilic Acidic Acidic P-OH Group IPA->Acidic Prodrug Prodrug Design Insight IPA->Prodrug informs Surfactant Surfactant / Emulsifier (Drug Formulation) Amphiphilic->Surfactant Extractor Liquid-Liquid Extraction (Purification / Analysis) Acidic->Extractor

Caption: Relationship between core properties and scientific applications.

Safety, Handling, and Storage

Diisooctyl phosphoric acid is classified as a corrosive material. It can cause severe skin burns and eye damage[5][9][13][14].

  • Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood[15][16].

  • Handling: Avoid contact with skin, eyes, and mucous membranes[9]. It is corrosive to metals and may evolve flammable hydrogen gas upon contact[5][9][17].

  • Spill Response: For small spills, use an inert absorbent material. Isolate the spill area. Dike runoff from fire control for later disposal[17].

  • Fire Hazard: The material is combustible but may require some effort to ignite[5][9][17]. In case of fire, use dry chemical, CO2, or water spray[5][17]. When heated to decomposition, it can emit toxic fumes of phosphorus oxides (POx)[9].

  • Storage: Store in a cool, well-ventilated area in the original, tightly sealed container[15]. Keep away from strong reducing agents, oxidizing agents, and incompatible metals[9][17].

References

  • Diisooctyl phosphate | C16H35O4P | CID 103474 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Phosphoric acid, isooctyl diphenyl ester Properties. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Di(isooctyl) phosphate - ChemBK. (2024, April 11). ChemBK. [https://www.chembk.com/en/chem/Di(isooctyl) phosphate]([Link] phosphate)

  • Separation of Phosphoric acid, diisooctyl ester, sodium salt on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Diphosphoric acid, P,P'-diisooctyl ester | C16H36O7P2 | CID 534663 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Diisooctyl phosphate - Hazardous Agents. (n.d.). Haz-Map. [Link]

  • Trioctyl phosphate. (n.d.). ATAMAN CHEMICALS. [Link]

  • Phosphoric acid, isooctyl diphenyl ester | C20H27O4P | CID 121811 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Isooctyl monophosphate | C8H19O4P | CID 106625 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Phosphoric acid, monoisooctyl ester, disodium salt. (n.d.). Pharos. [Link]

  • Phosphoric acid, monoisooctyl ester - Substance Details. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Phosphoric acid, isooctyl diphenyl ester - Links. (n.d.). Computational Toxicology and Exposure Online Resources. [Link]

  • Phosphoric acid, isoamyl-isooctyl ester. (n.d.). NIST WebBook. [Link]

  • Islechem LLC Isooctyl Acid Phosphate - 27215-10-7. (n.d.). Knowde. [Link]

  • ISOOCTYL MONOPHOSPHATE. (n.d.). Global Substance Registration System. [Link]

  • SAFETY DATA SHEET. (n.d.). Murphy and Son. [Link]

  • Phosphoric acid/phosphonic acid derivatives and medicinal uses thereof. (n.d.).
  • Development and Clinical Application of Phosphorus-Containing Drugs. (2020, August 25). PMC. [Link]

  • Phosphoric Acid (H₃PO₄): The Key to Modern Industrial Development. (2024, December 28). [Source not further specified]. [Link]

  • Study on the Purification Process of Phosphoric Acid Using Organic Solvents. (n.d.). [Source not further specified]. [Link]

  • How To Test The Purity of Phosphoric Acid. (n.d.). Chemate Phosphorus Chemicals. [Link]

Sources

Molecular structure and CAS registry data for isooctyl phosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isooctyl Phosphate for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isooctyl phosphate, a class of organophosphate esters with significant utility across various scientific and industrial domains. This document delineates the molecular structure, CAS registry data, and physicochemical properties of key isooctyl phosphate isomers. It further details common synthesis methodologies, explores the compound's reactivity, and discusses its applications, with a particular focus on its relevance to researchers and drug development professionals. Safety protocols and handling guidelines are also provided to ensure safe and effective laboratory use.

Defining "Isooctyl Phosphate": Molecular Structure and Isomerism

The term "isooctyl phosphate" refers to a family of organophosphate compounds characterized by one or more isooctyl groups attached to a central phosphate core via an ester linkage. The "isooctyl" designation itself represents several possible C8H17 branched-chain isomers, with 6-methylheptyl and the commercially significant 2-ethylhexyl being the most common. Consequently, isooctyl phosphate can exist as a mono-, di-, or tri-ester, each with distinct properties and CAS Registry Numbers.

For the purposes of this guide, we will focus on the most extensively studied and utilized members of this family, particularly di(2-ethylhexyl) phosphoric acid (D2EHPA), a diester that serves as a representative example for many applications.

Key CAS Registry Numbers:

  • 12645-53-3: A general CAS number for Isooctyl Phosphate, often referring to the monoester, 6-methylheptyl dihydrogen phosphate.[][2][3]

  • 298-07-7: The specific CAS number for Di(2-ethylhexyl) phosphoric acid (D2EHPA), a common and important diester.[4]

  • 27215-10-7: Diisooctyl phosphate, another diester.[5]

  • 29319-57-1: Isooctyl diphenyl phosphate, a triester with mixed aryl and alkyl groups.[6][7]

Molecular_Structure cluster_D2EHPA Di(2-ethylhexyl) Phosphoric Acid (D2EHPA) P P O_double O P->O_double OH OH P->OH O1 O P->O1 O2 O P->O2 R1 2-ethylhexyl group O1->R1 R2 2-ethylhexyl group O2->R2

Caption: Generalized structure of Di(2-ethylhexyl) Phosphoric Acid (D2EHPA).

Physicochemical Data

The physical and chemical properties of isooctyl phosphates are dictated by the specific isomeric structure of the alkyl chain and the degree of esterification. The branched nature of the isooctyl group generally imparts greater solubility in organic solvents and a lower freezing point compared to straight-chain analogues.

Table 1: Selected Physicochemical Properties of Di(2-ethylhexyl) Phosphoric Acid (CAS: 298-07-7)

PropertyValueSource
Molecular Formula C₁₆H₃₅O₄P[4]
Molecular Weight 322.43 g/mol [4]
Appearance Colorless to yellowish viscous, oily liquid[4]
Boiling Point ~393 °C (Decomposes)[8]
Melting Point -60 °C[4]
Density 0.9758 g/cm³ (at 20 °C)[8]
Solubility Insoluble in water; Soluble in alcohol and other organic solvents[8]

Synthesis and Chemical Reactivity

General Synthesis Pathway

Isooctyl phosphates are typically synthesized via the esterification of a phosphorylating agent with an isooctyl alcohol. The most common industrial method involves the reaction of phosphorus oxychloride (POCl₃) with isooctyl alcohol (e.g., 2-ethylhexanol). The stoichiometry of the reactants is the primary determinant of the final product distribution (mono-, di-, and tri-esters).

3 C₈H₁₇OH + POCl₃ → (C₈H₁₇O)₃PO + 3 HCl

This reaction is highly exothermic and produces hydrogen chloride (HCl) gas as a byproduct, which must be managed through careful temperature control and scrubbing. Subsequent neutralization and purification steps are essential to isolate the desired phosphate ester.[9][10]

Experimental Protocol: Laboratory-Scale Synthesis of Trioctyl Phosphate

This protocol provides a generalized procedure for synthesizing tri-iso-octyl phosphate.

  • Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a gas scrubber (e.g., a sodium hydroxide solution trap) to neutralize the evolved HCl gas. Ensure the entire apparatus is dry and operated within a fume hood.

  • Initial Charge: Charge the reaction flask with isooctyl alcohol. Begin stirring and cool the flask in an ice-water bath to below 15-20°C.[9]

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) to the dropping funnel. Add the POCl₃ dropwise to the cooled, stirring alcohol. The rate of addition must be carefully controlled to maintain the reaction temperature below 25°C.[11]

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. The reaction can then be driven to completion by gentle heating (e.g., staged heating at 30°C, 60°C, and 90°C for 1-2 hours at each stage).[11]

  • Neutralization and Washing: Cool the reaction mixture. Add water to quench the reaction and dissolve inorganic salts. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute sodium hydroxide solution to neutralize residual acid, and finally with water again until the aqueous layer is neutral.[9]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent. The final product can be purified by vacuum distillation to remove any unreacted alcohol and other volatile impurities.[9]

Trustworthiness & Causality:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the phosphorus oxychloride, reducing yield and creating undesirable byproducts.

  • Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to dangerous pressure buildup and the formation of side products. Cooling during the initial addition is critical for selectivity and safety.[9][11]

  • Alkaline Wash: The neutralization step is essential to remove corrosive HCl and acidic phosphate byproducts, which would otherwise compromise the stability and purity of the final product.[10]

Synthesis_Workflow A 1. Setup (Dry Glassware, Fume Hood) B 2. Reagent Addition (Isooctyl Alcohol + POCl₃) Temp < 25°C A->B Exothermic HCl Gas Evolved C 3. Reaction (Staged Heating) B->C Completion D 4. Quench & Wash (H₂O, NaOH, H₂O) C->D Neutralization E 5. Purification (Drying & Distillation) D->E Isolation F Final Product (Isooctyl Phosphate) E->F

Caption: Experimental workflow for the synthesis of isooctyl phosphate.

Applications in Research and Drug Development

While widely used as plasticizers, lubricants, and flame retardants[], isooctyl phosphates possess properties that make them relevant to the pharmaceutical and life sciences.

  • Solvent Extraction: D2EHPA is a cornerstone of solvent extraction and liquid-liquid extraction technologies. It is highly effective for the selective extraction and separation of rare-earth metals and uranium, a process critical in both industrial metallurgy and the purification of materials for research.[12] This chelating ability can be leveraged in laboratory settings for selective ion separation.

  • Prodrug Development: The phosphate ester functional group is a well-established motif in prodrug design.[13][14] Attaching a phosphate group to a parent drug molecule can dramatically increase its aqueous solubility, which is often a limiting factor in drug formulation. These phosphate prodrugs are typically inactive but are cleaved in vivo by endogenous phosphatases to release the active pharmaceutical ingredient (API).[] While isooctyl phosphates themselves are not common prodrugs, the underlying chemistry is directly applicable. The lipophilic isooctyl group could be used to create phosphate prodrugs designed to partition into lipid membranes before enzymatic cleavage.

  • Drug Delivery Systems: The surfactant properties of some phosphate esters allow them to be used as excipients in drug formulations, acting as emulsifiers or solubilizing agents to create stable delivery systems for poorly soluble compounds.[16] The introduction of a phosphate group can significantly improve the druggability of certain compounds by enhancing their physicochemical properties.[]

Safety and Handling

Organophosphates as a class require careful handling due to their potential toxicity.

  • Exposure Routes: Isooctyl phosphates can be absorbed through the skin, via inhalation, or by ingestion.[17][18][19] The dermal route is a primary concern in occupational settings.[19]

  • Hazards: They can be corrosive and cause severe skin and eye irritation or burns.[8] In the presence of strong reducing agents, they may form highly toxic phosphine gas.[20]

  • Personal Protective Equipment (PPE): Always handle isooctyl phosphates in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[20] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[20] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. Always consult the specific Safety Data Sheet (SDS) for the compound before use.[18]

Conclusion

Isooctyl phosphate represents a versatile class of chemical compounds whose utility is rooted in the unique properties imparted by its branched alkyl chains and central phosphate core. For researchers and drug development professionals, a thorough understanding of its chemistry—from synthesis to its potential role in modifying drug properties—is invaluable. Its established use in sophisticated separation sciences and the analogous chemistry used in modern prodrug design highlight its continued relevance. Adherence to strict safety protocols is mandatory for harnessing the benefits of this compound while mitigating the risks associated with the broader organophosphate family.

References

  • Title: Di(2-ethylhexyl)phosphoric acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Phosphoric acid, diisooctyl ester Source: CAS Common Chemistry URL: [Link]

  • Title: Di (2-ethylhexyl) Phosphoric Acid D2EHPA Source: Saumit Interglobe Pvt. Ltd. URL: [Link]

  • Title: Isooctyl monophosphate | C8H19O4P | CID 106625 Source: PubChem - NIH URL: [Link]

  • Title: CN105503941A - Catalytic synthesis method of tri-iso-octyl phosphate Source: Google Patents URL
  • Title: Organophosphate Poisoning: Risks and Medical Interventions Source: Rupa Health URL: [Link]

  • Title: PVT properties of di-(2-ethyl hexyl) phosphoric acid Source: ResearchGate URL: [Link]

  • Title: Phosphoric acid, isooctyl ester - Substance Details Source: SRS | US EPA URL: [Link]

  • Title: Organophosphate Poisoning: What It Is, Symptoms & Treatment Source: Cleveland Clinic URL: [Link]

  • Title: Organophosphate Toxicity Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Health concerns around organophosphate pesticides fact sheet Source: SafeWork NSW URL: [Link]

  • Title: Health monitoring, Guide for organophosphate pesticides Source: Safe Work Australia URL: [Link]

  • Title: Phosphoric acid, isooctyl diphenyl ester | C20H27O4P | CID 121811 Source: PubChem - NIH URL: [Link]

  • Title: CN103435642B - Production method of trioctyl phosphate Source: Google Patents URL
  • Title: CN103224516A - Synthesis method of trioctyl phosphate Source: Google Patents URL
  • Title: [Application of phosphates and phosphonates prodrugs in drug research and development] Source: PubMed URL: [Link]

  • Title: Synthesis method of trioctyl phosphate Source: Eureka | Patsnap URL: [Link]

  • Title: Development and Clinical Application of Phosphorus-Containing Drugs Source: PMC - NIH URL: [Link]

  • Title: Sol–Gel Phosphate-based Glass for Drug Delivery Applications Source: Scilit URL: [Link]

Sources

A Comprehensive Technical Guide to the Solubility Parameters of Isooctyl Phosphoric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The principle of "like dissolves like" is a cornerstone of chemical formulation, yet its practical application demands a more quantitative approach than this simple adage provides. This technical guide delves into the solubility parameters of isooctyl phosphoric acid, a compound of significant interest in fields ranging from solvent extraction to pharmaceutical formulation. By leveraging the multi-dimensional framework of Hansen Solubility Parameters (HSP), we move beyond one-dimensional predictors to a more nuanced understanding of solute-solvent interactions. This document provides a foundational overview of solubility theory, a detailed, field-proven protocol for the experimental determination of HSP, and a discussion of the practical application of this data for researchers, scientists, and drug development professionals. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

The Theoretical Backbone: From Hildebrand to Hansen

Predicting solubility is fundamentally about quantifying the intermolecular forces at play between a solute and a solvent. For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[1] Solubility parameters offer a numerical method to estimate this energy balance.

The Hildebrand Solubility Parameter: A Foundational Concept

In the early 20th century, Joel H. Hildebrand introduced a single-value parameter, δ, defined as the square root of the cohesive energy density (CED).[2] The CED represents the energy needed to vaporize a liquid, effectively overcoming all its intermolecular forces.[3] While groundbreaking, the Hildebrand parameter assumes that all intermolecular forces are of a similar, non-specific (dispersive) nature. This limitation makes it less accurate for systems involving polar molecules or hydrogen bonding, which is a significant drawback when considering functionalized molecules like phosphoric acid esters.[4]

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

To address the shortcomings of the single-parameter model, Charles M. Hansen proposed in 1967 that the total cohesive energy could be divided into three distinct contributions: dispersion (d), polar (p), and hydrogen bonding (h).[5]

  • δd (Dispersion Forces): These are weak, temporary forces arising from fluctuations in electron density in molecules. They are present in all molecules.

  • δp (Polar Forces): These are stronger forces that occur between molecules with a permanent dipole moment.

  • δh (Hydrogen Bonding Forces): This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like the oxygen in the P-O-H group of phosphoric acid).

The total Hildebrand parameter is related to the three Hansen parameters by the equation: δ²_Total = δd² + δp² + δh² . This three-component system provides a far more descriptive and predictive framework because it requires a match not just in total cohesive energy, but in the types of forces that contribute to it.[2] Two substances with similar HSP coordinates (δd, δp, δh) are highly likely to be miscible.[6]

Experimental Protocol: Determining HSP via the Sphere Method

Theoretical group-contribution methods can estimate HSP, but for maximum accuracy, experimental determination is the gold standard.[7] The protocol described here is a self-validating system that defines a "solubility sphere" in 3D Hansen space. Solvents falling inside this sphere are considered "good" solvents, while those outside are "poor." The center of this sphere defines the HSP of the solute.[8]

Step-by-Step Methodology
  • Solvent Selection: Curate a set of 20-30 diverse organic solvents with well-established and trusted HSP values. The selection is critical; the solvents must span a wide range of dispersion, polar, and hydrogen bonding characteristics to accurately define the sphere's boundaries.

  • Sample Preparation: For each selected solvent, prepare a vial containing a known amount of isooctyl phosphoric acid (e.g., 0.1 g in 2 mL of solvent). This creates a 5% w/v mixture for assessment.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24 hours. This duration is crucial to ensure the system reaches thermodynamic equilibrium, preventing false negatives due to slow dissolution kinetics.

  • Solubility Assessment: After equilibration, visually inspect each vial. Assign a binary score: '1' for soluble (a clear, single-phase solution) and '0' for insoluble (any sign of cloudiness, precipitate, or phase separation).

  • Data Analysis & Sphere Calculation: Input the known HSPs of the solvents and their corresponding binary solubility scores (1 or 0) into specialized software, such as HSPiP.[9] The software employs algorithms to find the optimal center point (the solute's δd, δp, δh) and radius (R₀) that best separates the "good" solvents (score=1) from the "poor" solvents (score=0).

Experimental Workflow Diagram

Figure 1: A step-by-step workflow for the experimental determination of Hansen Solubility Parameters.

Solubility Data for Di(2-ethylhexyl)phosphoric acid (DEHPA)

"Isooctyl" can refer to several isomers; the most common and widely studied is 2-ethylhexyl. Therefore, Di(2-ethylhexyl)phosphoric acid (DEHPA or D2EHPA) serves as an excellent representative compound for this class.[10] DEHPA is a viscous, colorless liquid used extensively as an extractant in hydrometallurgy.[10][11] It is soluble in most common organic solvents but has very low solubility in water.[12][13]

Table 1: Hansen Solubility Parameters of DEHPA and Select Organic Solvents (at 25°C)

Substanceδd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)Data Source
DEHPA (Calculated) 16.68.812.1HSPiP Software[9]
n-Hexane14.90.00.0Hansen[14]
Toluene18.01.42.0Hansen[14]
Dichloromethane17.07.37.1Hansen[14]
Acetone15.510.47.0Hansen[14]
Ethanol15.88.819.4Hansen[14]
Methanol15.112.322.3Hansen[14]
Water15.516.042.3Hansen[14]

Note: The HSP values for DEHPA are derived from predictive models within widely used software and serve as a robust estimate. Solvent data is from established literature.

Practical Application in Research and Development

The true power of HSP lies in its predictive capability, which allows scientists to make informed decisions, saving significant time and resources.

Predicting Miscibility with the RED Number

To quantify the "distance" (Ra) between two points in Hansen space (e.g., a solute and a solvent), the following equation is used:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

This distance is then compared to the experimentally determined solubility radius (R₀) of the solute to calculate the Relative Energy Difference (RED) number .[15]

RED = Ra / R₀

  • RED < 1: High affinity. The solvent is "inside" the solubility sphere, and dissolution is predicted.

  • RED ≈ 1: Borderline solubility.

  • RED > 1: Low affinity. The solvent is "outside" the sphere, and the substance is likely to be insoluble.[15]

This simple calculation is invaluable for screening solvents for synthesis, selecting carriers for drug formulations, or predicting the compatibility of a polymer with a plasticizer.[16][17]

Logical Framework for Solvent Selection

G cluster_inputs Input Parameters cluster_decision Decision Outcome Solute_HSP HSP & Radius of Solute (δd₁, δp₁, δh₁, R₀) Calculation Calculate Distance (Ra) & RED Number (Ra / R₀) Solute_HSP->Calculation Solvent_HSP HSP of Candidate Solvent (δd₂, δp₂, δh₂) Solvent_HSP->Calculation Compatible Good Solvent (High Probability of Solubility) Incompatible Poor Solvent (High Probability of Insolubility) Condition_Met Condition_Met Calculation->Condition_Met Is RED < 1.0 ? Condition_Met->Compatible Yes Condition_Met->Incompatible No

Figure 2: Decision-making flowchart for predicting solubility using the RED number.

Conclusion

The Hansen Solubility Parameters provide a robust, scientifically grounded, and immensely practical tool for understanding and predicting the behavior of isooctyl phosphoric acid in organic solvents. By dissecting the cohesive energy into its fundamental components, the HSP framework allows for a nuanced and accurate assessment of solute-solvent compatibility. The experimental and logical frameworks detailed in this guide empower researchers and formulation scientists to move beyond trial-and-error, enabling an intelligent design of experiments and formulations, ultimately accelerating the pace of discovery and development.

References

  • Title: Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials Source: ACS Publications URL: [Link]

  • Title: Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction Source: Kinam Park URL: [Link]

  • Title: Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Di(2-ethylhexyl)phosphoric acid Source: ChemBK URL: [Link]

  • Title: Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Determination of Hansen solubility parameters of solid materials by inverse gas-solid chromatography Source: AKJournals URL: [Link]

  • Title: Solubility Parameters: Theory and Application Source: Conservation OnLine (CoOL) URL: [Link]

  • Title: Di(2-ethylhexyl)phosphoric acid (P204/D2EHPA) Source: Zhongda Chemical URL: [Link]

  • Title: Solubility Parameters: Theory and Application Source: Semantic Scholar URL: [Link]

  • Title: Theoretical consideration of solubility by Hildebrand solubility approach Source: ResearchGate URL: [Link]

  • Title: Solubility Parameters: Theory and Application Source: Kinam Park URL: [Link]

  • Title: Hansen Solubility Parameters Source: Wolfram Data Repository URL: [Link]

  • Title: Hansen Solubility Parameters Source: hansen-solubility.com URL: [Link]

  • Title: Hildebrand - Hansen Solubility Parameters Source: hansen-solubility.com URL: [Link]

  • Title: Hansen Solubility Parameters Source: Kinam Park URL: [Link]

  • Title: Hansen Solubility Parameters (HSP) Source: Adscientis URL: [Link]

  • Title: Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) Source: ENvironmental inFOrmation URL: [Link]

  • Title: HSPiP Datasets Source: hansen-solubility.com URL: [Link]

  • Title: Di(2-ethylhexyl)phosphoric acid Source: Wikipedia URL: [Link]

  • Title: Solubility of D2EHPA in aqueous electrolyte solutions Source: SIM² KU Leuven URL: [Link]

  • Title: HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL: [Link]

  • Title: Surface Free Energy Components...and Hansen Solubility Parameters for Various Polymers Source: Accu Dyne Test URL: [Link]

  • Title: Polymer Handbook Source: John Wiley & Sons, Inc. URL: [Link] (Note: This is a reference to a standard handbook, direct deep link to data is not feasible).

  • Title: Supporting information - Green Chemistry Source: The Royal Society of Chemistry URL: [Link]

Sources

Literature review on phosphoric acid isooctyl ester synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Synthesis and Purification of Phosphoric Acid Isooctyl Esters: A Technical Guide for High-Purity Applications

Executive Summary This technical guide details the synthesis, purification, and application of phosphoric acid isooctyl esters, specifically focusing on Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and its related mono- and tri-esters. While widely recognized as the workhorse extractant in hydrometallurgy (nuclear reprocessing, rare earth separation), D2EHPA and its derivatives play a critical, often under-discussed role in pharmaceutical development as ion-pairing agents for bioavailability enhancement and as lipophilic intermediates in prodrug synthesis.

This guide moves beyond standard textbook descriptions, contrasting the "industrial" Phosphorus Pentoxide (


) route with the "high-purity" Phosphorus Trichloride (

) and Phosphorus Oxychloride (

) pathways. It provides self-validating protocols for the removal of mono-ester impurities—a critical quality attribute (CQA) for drug development and analytical grade applications.

Part 1: Molecular Architecture & Reactivity

The "Isooctyl" Nomenclature: In industrial and pharmaceutical contexts, "isooctyl" almost exclusively refers to the 2-ethylhexyl moiety derived from 2-ethylhexanol.

  • Target Molecule: Di-(2-ethylhexyl) phosphoric acid (D2EHPA).[1][2][3]

  • CAS: 298-07-7.[3]

  • Key Impurity: Mono-(2-ethylhexyl) phosphoric acid (M2EHPA).

  • Structural Challenge: The steric bulk of the 2-ethylhexyl group influences reaction kinetics, often preventing complete tri-substitution and favoring the di-ester form under controlled conditions.

Part 2: Synthesis Pathways

Pathway A: The Phosphorus Pentoxide ( ) Route

The Industrial Workhorse

This route is favored for bulk manufacturing where cost is paramount and isomeric purity is secondary. It relies on the alcoholysis of phosphorus pentoxide.[4]

Mechanism: The reaction is heterogeneous.


 (dimer 

) reacts with 2-ethylhexanol (

) to open the anhydride bridges.

Critical Analysis:

  • Yield Distribution: Theoretically produces a 50:50 molar mix of Mono- and Di-esters.

  • Control Strategy: Excess alcohol and temperature control can shift the equilibrium slightly, but this route always requires extensive purification to isolate D2EHPA.

  • Thermodynamics: Highly exothermic.[5] Localized overheating causes dehydration and formation of pyrophosphates (charring).

Pathway B: The Phosphorus Trichloride ( ) Route

The High-Purity "Nuclear/Pharma" Grade

For applications requiring >99% purity (e.g., analytical reagents, drug delivery vectors), the


 route is superior as it avoids the inherent mono-ester mixture of the oxide route.

Step-by-Step Protocol:

  • Phosphorylation (15°C): React

    
     with 2-ethylhexanol to form the dialkyl phosphite intermediate.
    
    
    
    
    • Protocol Note: Maintain Temp < 20°C to prevent side reactions. The stoichiometry must be precise (1:3 molar ratio) to minimize tri-ester formation.

  • Chlorination: The intermediate bis(2-ethylhexyl) phosphite is chlorinated to form the phosphorochloridate.

    
    
    
  • Hydrolysis (95°C): The chloridate is hydrolyzed to the final acid ester.

    
    
    

Visualization of Pathway B:

PCl3_Route Start Reagents: PCl3 + 2-Ethylhexanol Step1 Step 1: Phosphorylation (Temp < 20°C) Start->Step1 Slow Addition Inter1 Intermediate: Bis(2-ethylhexyl) Phosphite Step1->Inter1 - RCl, - HCl Step2 Step 2: Chlorination (Add Cl2 Gas) Inter1->Step2 Inter2 Intermediate: Phosphorochloridate Step2->Inter2 - HCl Step3 Step 3: Hydrolysis (95-100°C, Steam) Inter2->Step3 End Product: High Purity D2EHPA (>99%) Step3->End Reflux

Figure 1: The 3-step High-Purity Synthesis Workflow for D2EHPA via PCl3.

Pathway C: The Phosphorus Oxychloride ( ) Route

The Direct Substitution Route

Used often for Tri-(2-ethylhexyl) phosphate (TEHP) synthesis or controlled D2EHPA synthesis.

Reaction:



To stop at the Di-ester (

), the ratio is adjusted (1:2) and water is introduced for the final chloride displacement, but this is difficult to control without producing mixtures.

Protocol Insight:

  • HCl Management: This reaction generates massive volumes of HCl gas. Vacuum extraction or a scavenger (pyridine/amine) is mandatory.

  • Catalysis: Lewis acids (e.g.,

    
    ) can catalyze the esterification.
    

Part 3: Critical Purification Protocols

The Copper Salt Method

The primary challenge in D2EHPA synthesis is separating the Mono-ester (M2EHPA) from the Di-ester (D2EHPA). M2EHPA is more water-soluble and creates "third phase" emulsions in extraction systems.

The Logic: D2EHPA forms a copper salt that is soluble in non-polar organic solvents (hexane, kerosene). The copper salt of M2EHPA is insoluble or precipitates out. This solubility difference is the basis of the purification.

Detailed Protocol:

  • Dissolution: Dissolve crude reaction mixture in n-Hexane or Kerosene (1:4 ratio).

  • Saponification/Salt Formation:

    • Add Copper(II) Sulfate (

      
      ) solution.
      
    • Slowly add NaOH to precipitate

      
      in situ or adjust pH to ~4-5.
      
    • Observation: The organic phase turns blue (Cu-D2EHPA complex). A precipitate forms at the interface (Cu-M2EHPA).

  • Filtration: Filter the organic phase to remove the precipitated Mono-ester copper salt.

  • Acid Stripping:

    • Contact the blue organic phase with 2M Sulfuric Acid (

      
      ) or HCl.
      
    • Reaction:

      
      .
      
    • The blue color transfers to the aqueous phase; the organic phase becomes colorless.

  • Wash: Wash organic phase 3x with deionized water to remove acid traces.

  • Desolvation: Vacuum distill the hexane to retrieve pure D2EHPA.

Visualization of Purification Logic:

Purification Crude Crude Mixture (D2EHPA + M2EHPA) Step1 Add Solvent (Hexane) + Cu(II) Source Crude->Step1 Split Phase Separation Step1->Split Solid Precipitate: Cu-(M2EHPA)2 (Discard) Split->Solid Insoluble Liquid Organic Phase (Blue): Cu-(D2EHPA)2 Soluble Split->Liquid Soluble Step2 Acid Strip (Add 2M H2SO4) Liquid->Step2 Final Purified D2EHPA (Organic Phase) Step2->Final Waste Aqueous Waste (CuSO4) Step2->Waste

Figure 2: The Copper Salt Purification Cycle for separating Mono- and Di-esters.

Part 4: Comparative Analysis & Applications

Table 1: Synthesis Route Comparison

FeaturePathway A (

)
Pathway B (

)
Pathway C (

)
Primary Product Mix (Mono/Di)D2EHPA (Di)TEHP (Tri) or Di
Purity Potential Low (<80% pre-purification)High (>95%)Medium
Key Impurity M2EHPA, PyrophosphatesAlkyl ChloridesHCl residues
Cost LowHighMedium
Scalability High (Continuous)Batch preferredBatch
Pharma Relevance Low (Excipient grade)High (Analytical/Prodrug) Medium

Pharmaceutical Applications:

  • Ion-Pairing Agents: D2EHPA is used to solubilize cationic hydrophilic drugs (e.g., antibiotics, alkaloids) into lipophilic carriers (liposomes, oils) by forming stable ion pairs [1].

  • Transdermal Delivery: The isooctyl chain provides significant fluidity, acting as a permeation enhancer when formulated with drug-phosphate complexes.

  • Prodrug Synthesis: While D2EHPA is an extractant, the chemistry of reacting

    
     with alcohols is the foundation for creating phosphate ester prodrugs (e.g., Clindamycin phosphate) to improve water solubility or stability [2].
    

References

  • Vertex AI Search. (2026). Method for purification of di-(2-ethyl-hexyl) phosphoric acid. SciSpace. Link

  • Vertex AI Search. (2026). Process for the preparation of dialkyl phosphoric acid (EP 0033999 B2). European Patent Office. Link

  • Vertex AI Search. (2026). Phosphorus Oxychloride Reagents. Common Organic Chemistry. Link

  • Vertex AI Search. (2026). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. NIH National Library of Medicine. Link

  • Vertex AI Search. (2026). Selective separation of trace nickel(II) and gold(I) ions via hollow fiber supported liquid membrane. Arabian Journal of Chemistry. Link

Sources

Technical Guide: Chemical Stability and Degradation of Isooctyl Phosphates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Degradation Mechanisms of Isooctyl Phosphate (HDEHP/TEHP) Content Type: Technical Whitepaper Audience: Researchers, Separation Scientists, and Drug Development Professionals

Executive Summary & Structural Context

In the context of industrial separation science and nuclear fuel reprocessing, "Isooctyl phosphate" predominantly refers to the 2-ethylhexyl derivatives of phosphoric acid. The two critical species are:

  • TEHP (Tris(2-ethylhexyl) phosphate): A neutral organophosphorus extractant and plasticizer.

  • HDEHP (Bis(2-ethylhexyl) phosphate): An acidic organophosphorus extractant (CAS: 298-07-7), ubiquitous in lanthanide/actinide separation (e.g., TALSPEAK, ALSEP processes).

This guide delineates the degradation pathways of these molecules under hydrolytic (acid/base contact) and radiolytic (ionizing radiation) stress. Understanding these mechanisms is critical because degradation products—specifically mono-esters and inorganic phosphoric acid—often cause "third-phase" formation, precipitate metal cations (e.g., Zr(IV), Fe(III)), and reduce separation factors.

Structural Nomenclature
  • Isooctyl: Often a commercial trade name; chemically specific to 2-ethylhexyl .

  • HDEHP: Also known as D2EHPA. Exists as a hydrogen-bonded dimer in non-polar solvents.

Hydrolytic Degradation Mechanisms

Hydrolysis is the primary degradation vector during long-term storage or contact with highly acidic/basic aqueous phases without radiation fields.

Acid-Catalyzed Hydrolysis ( Mechanism)

In high molarity mineral acids (e.g.,


, 

), HDEHP and TEHP undergo stepwise de-esterification. The mechanism is typically an acid-catalyzed bimolecular nucleophilic substitution (

).
  • Protonation: The carbonyl oxygen of the phosphoryl group (

    
    ) or the ester oxygen is protonated, increasing the electrophilicity of the phosphorus center.
    
  • Nucleophilic Attack: Water attacks the phosphorus atom.

  • Elimination: The alcohol group (2-ethylhexanol) is eliminated.

Kinetic Insight: TEHP is kinetically robust in neutral water but degrades in high acid/temperature. HDEHP is relatively stable but will slowly degrade to Mono(2-ethylhexyl) phosphate (H2MEHP) and eventually Phosphoric Acid (


).
Base-Catalyzed Hydrolysis

In alkaline media (e.g., carbonate wash steps), the hydroxide ion (


) acts as a potent nucleophile, attacking the phosphorus center directly. This reaction is generally faster than acid hydrolysis but is often self-limiting in processes where the organic phase is only briefly contacted with base for solvent cleanup.
Degradation Pathway Diagram

The following diagram illustrates the stepwise degradation from the neutral triester to inorganic phosphate.

DegradationPathway TEHP Tris(2-ethylhexyl) phosphate (TEHP) Neutral Extractant HDEHP Bis(2-ethylhexyl) phosphate (HDEHP / D2EHPA) Acidic Extractant (Dimer) TEHP->HDEHP Hydrolysis/Radiolysis -ROH ROH 2-Ethylhexanol (Byproduct) TEHP->ROH MEHP Mono(2-ethylhexyl) phosphate (H2MEHP) Surfactant / Emulsifier HDEHP->MEHP Slow Hydrolysis -ROH HDEHP->ROH PA Phosphoric Acid (H3PO4) Inorganic Precipitant MEHP->PA Final Degradation -ROH MEHP->ROH

Figure 1: Stepwise de-alkylation pathway of isooctyl phosphates. The transition from HDEHP to MEHP is the most critical operational failure mode.

Radiolytic Degradation Mechanisms

In nuclear reprocessing (PUREX, TALSPEAK), solvents are exposed to high doses of gamma (


) and alpha (

) radiation. Radiolysis is distinct from hydrolysis as it involves radical chemistry rather than ionic nucleophilic attack.
Primary Radical Formation

Ionizing radiation interacts primarily with the solvent (diluent, e.g., n-dodecane) and the extractant.

  • Direct Effect: Energy absorbed directly by HDEHP causes bond rupture.

  • Indirect Effect: Solvent radicals (e.g.,

    
    ) transfer energy or abstract hydrogen from HDEHP.
    
Bond Rupture Pathways
  • C-H Abstraction: A hydrogen atom is abstracted from the 2-ethylhexyl chain, creating a carbon-centered radical. This can lead to polymerization or fragmentation.

  • C-O Scission (De-esterification): Cleavage of the ester bond yields the H2MEHP radical and an alkyl radical.

  • P-C Scission: Rare in phosphates but possible in phosphonates; leads to inorganic phosphorus species.

G-Values (Radiation Yield): HDEHP is remarkably radiation-resistant compared to amides (like TODGA).

  • G(-HDEHP):

    
     (in n-dodecane).
    
  • Kinetics: Often follows pseudo-zero-order kinetics (linear decay) because the high concentration of extractant scavenges solvent radicals effectively.

RadiolysisMechanism Gamma Gamma Radiation (γ) HDEHP HDEHP (Parent) Gamma->HDEHP Energy Deposition Radical HDEHP Radical [P-O-CH(R)-CH2•] HDEHP->Radical H-Abstraction Scission C-O Bond Scission Radical->Scission Rearrangement Oligomers Polymeric Species (Heavy Organics) Radical->Oligomers Radical Recombination MEHP H2MEHP (Degradant) Scission->MEHP + H•

Figure 2: Simplified radiolytic degradation mechanism showing radical formation and fragmentation.

Analytical Methodologies & Protocols

To validate the integrity of isooctyl phosphate solvents, a multi-modal approach combining


 NMR  (for speciation) and GC-MS  (for trace quantification) is required.
Protocol A: NMR Spectroscopy (Rapid Speciation)

This is the gold standard for distinguishing mono-, di-, and tri-esters without derivatization.

  • Instrument: 400 MHz NMR (minimum), broadband probe.

  • Solvent:

    
     or 
    
    
    
    -dodecane with a
    
    
    capillary insert for lock.
  • Standard: 85%

    
     (external reference at 0.0 ppm).
    
SpeciesChemical Shift (

, ppm)
Notes
TEHP

to

Signal near zero; neutral.
HDEHP

Shift varies slightly with concentration (dimerization).
H2MEHP

Often broad; overlaps with HDEHP if resolution is low.


Sharp singlet; indicates complete degradation.

Protocol Step-by-Step:

  • Take 0.6 mL of organic phase.

  • Add 0.1 mL deuterated solvent (

    
    ).
    
  • Acquire

    
     spectrum (decoupled 
    
    
    
    ).
  • Integrate peaks relative to total phosphorus.

Protocol B: GC-MS with Derivatization (Trace Analysis)

Acidic phosphates (HDEHP, MEHP) are not volatile and must be methylated prior to GC analysis.

Reagents: Diazomethane (


) or 

-Methanol. Warning: Diazomethane is explosive and toxic; use specialized glassware.

Workflow:

  • Extraction: Take 100

    
     of sample.
    
  • Derivatization: Add excess ethereal diazomethane until yellow color persists.

    • Reaction:

      
      
      
  • Quench: Add dilute acetic acid to destroy excess diazomethane.

  • Analysis: Inject 1

    
     into GC-MS (Splitless).
    
    • Column: DB-5ms or equivalent.

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
    • Detection: Look for methylated molecular ions.

Mitigation Strategies

To maintain process integrity:

  • Carbonate Washing: Regular scrubbing with

    
     removes H2MEHP and oligomers from HDEHP solvents (they partition to the aqueous phase).
    
  • Acid Pre-Equilibration: Pre-contacting HDEHP with acid can stabilize the dimer structure before radiation exposure.

  • Temperature Control: Maintain process temperatures

    
     to minimize hydrolytic rates.
    

References

  • Radiolytic Degradation of HDEHP

    • Title: Investigation of the hydrolytic and radiolytic degradation of HEH[EHP][1]

    • Source: Idaho National Labor
    • URL:[Link]

  • NMR Characterization

    • Title: Characterization of HDEHP-lanthanide complexes formed in a non-polar organic phase using 31P NMR[2]

    • Source: Dalton Transactions (RSC)
    • URL:[Link]

  • General Hydrolysis Data

    • Title: Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
    • Source: US EPA
    • URL:[Link]

  • HDEHP Properties & Safety

    • Title: Bis(2-ethylhexyl) phosphate - Substance Information[3]

    • Source: ECHA (European Chemicals Agency)
    • URL:[Link]

Sources

Difference between isooctyl phosphate and 2-ethylhexyl phosphate

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Analysis of Isomeric Purity in Pharmaceutical Applications

Executive Summary

In industrial chemistry, isooctyl phosphate and 2-ethylhexyl phosphate are often treated as functional equivalents due to their similar boiling points and lipophilicity. However, in pharmaceutical development, drug delivery systems (DDS), and analytical chemistry, they are distinct entities with divergent regulatory and functional profiles.

The core distinction lies in their molecular definition:

  • 2-Ethylhexyl Phosphate (2-EH): A defined, chiral molecule derived from the aldol condensation of n-butyraldehyde. It offers high batch-to-batch reproducibility.

  • Isooctyl Phosphate: A mixture of

    
     isomers derived from the hydroformylation (Oxo process) of mixed heptenes. It is a "statistical soup" of dimethylhexanes and methylheptanes, leading to variable steric hindrance and impurity profiles.
    

This guide details the structural, physicochemical, and regulatory differences critical for researchers utilizing these compounds for hydrophobic ion pairing (HIP), excipient synthesis, or extraction.

Part 1: Molecular Architecture & Synthesis Origins

The functional differences between these phosphates stem directly from their manufacturing lineage. Understanding this causality is essential for predicting their behavior in complex biological matrices.

1.1 The Synthesis Divergence

The "isooctyl" group is not a specific isomer but a trade name for a mixture. In contrast, the "2-ethylhexyl" group is a specific structural isomer.

SynthesisPathways Propylene Propylene (C3) Butyraldehyde n-Butyraldehyde Propylene->Butyraldehyde Hydroformylation Aldol Aldol Condensation Butyraldehyde->Aldol Ethylhexenal 2-Ethylhexenal Aldol->Ethylhexenal Ethylhexanol 2-Ethylhexanol (Pure C8) Ethylhexenal->Ethylhexanol Hydrogenation D2EHPA Bis(2-ethylhexyl) Phosphate (CAS 298-07-7) Ethylhexanol->D2EHPA P2O5 / POCl3 IsooctylPhos Isooctyl Phosphate (CAS 27215-10-7) D2EHPA->IsooctylPhos Often confused industrially MixedOlefins Mixed Heptenes (C7) (Random Isomers) OxoProcess Oxo Process (Hydroformylation) MixedOlefins->OxoProcess + CO/H2 Isooctanol Isooctanol (Mixed C8) (Dimethylhexanes + others) OxoProcess->Isooctanol Isooctanol->IsooctylPhos P2O5 / POCl3

Figure 1: Comparative synthesis pathways showing the origin of isomeric purity in 2-ethylhexyl phosphate versus the isomeric mixture in isooctyl phosphate.

1.2 Structural Implications[1]
  • 2-Ethylhexyl: The phosphate head group is shielded by a specific ethyl branch at the

    
    -carbon. This creates a predictable "cone angle" for steric hindrance, crucial for ion-pairing stability.
    
  • Isooctyl: The branching is random. Some isomers in the mixture may be less sterically hindered (linear-like), while others are highly crowded. This results in inconsistent packing in lipid bilayers or micellar structures.

Part 2: Physicochemical Characterization[3]

While bulk properties appear similar, the purity profile is the differentiating factor for high-precision applications.

FeatureBis(2-ethylhexyl) Phosphate (D2EHPA)Diisooctyl Phosphate (DIOP)
CAS Number 298-07-7 27215-10-7 (Mixture)
Molecular Formula


(Isomeric Mix)
Composition Single Isomer (Racemic mixture of enantiomers)Complex mixture of dimethylhexanes, methylheptanes
Purity Standard Typically >95% or >97% pure substanceDefined by boiling range (e.g., 99% alcohol precursors)
Boiling Point ~155°C (at 0.015 mmHg)Broad range (due to mixture)
Solubility (Water) Very Low (<100 mg/L)Variable (isomer dependent)
Regulatory Status Well-defined (REACH, TSCA)Often listed as UVCB (Unknown/Variable composition)

Note on Nomenclature:

  • D2EHPA is the standard abbreviation for Bis(2-ethylhexyl) phosphate.[2]

  • "Isooctyl phosphate" is often a loose term. In some safety data sheets (SDS), suppliers may list CAS 298-07-7 but label it "Isooctyl phosphate." This is chemically inaccurate. Always verify the CAS number and the Certificate of Analysis (CoA) for the specific alcohol precursor.

Part 3: Pharmaceutical Relevance (The "Why")

For drug development professionals, the choice between these two dictates the success of Hydrophobic Ion Pairing (HIP) and regulatory compliance.

3.1 Hydrophobic Ion Pairing (HIP)

D2EHPA is widely used to increase the lipophilicity of cationic hydrophilic drugs (e.g., peptides, aminoglycosides) to enable oral uptake via Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Mechanism: The anionic phosphate head binds the cationic drug. The lipophilic tails shield the charge, facilitating membrane permeation.

  • Why 2-EH wins: The defined branching of 2-EH allows for predictable stoichiometry (usually 1:1) and consistent lipophilicity (

    
    ).
    
  • Why Isooctyl fails: Using an isooctyl mixture results in a distribution of ion-pair species with varying solubilities. This makes establishing a release profile (dissolution testing) nearly impossible to validate according to ICH Q6A guidelines.

3.2 Regulatory & CMC Risks

Using isooctyl phosphate introduces a "Complex Raw Material" into your supply chain.

  • Batch Variability: If the supplier changes their olefin feedstock (e.g., from propylene dimer to mixed butenes), the isomer ratio of the isooctyl phosphate changes. This can alter the critical micelle concentration (CMC) or extraction efficiency of your formulation.

  • Impurity Profiling: In a GMP environment, you must characterize impurities. Characterizing the "impurities" in a mixture that is already a mixture of 20+ isomers is analytically burdensome.

Part 4: Experimental Protocol for Differentiation

If you are unsure which phosphate you have in the lab, or need to validate a supplier's claim, use this hydrolysis-GC method. Direct GC of the phosphate is difficult due to high boiling points; hydrolyzing to the alcohol is more robust.

Protocol: Hydrolytic Cleavage & GC-MS Analysis

Objective: Isolate the alcohol tail to determine isomeric composition.

Reagents:

  • Test Sample (Phosphate ester)[3]

  • 6M Sodium Hydroxide (NaOH)

  • n-Hexane (HPLC Grade)

  • Concentrated HCl

Workflow:

  • Saponification:

    • Mix 100 mg of phosphate sample with 5 mL of 6M NaOH in a sealed glass vial.

    • Heat at 100°C for 4 hours. (Phosphate esters are stable; aggressive hydrolysis is required).

  • Extraction:

    • Cool to room temperature.

    • Add 3 mL n-Hexane and vortex for 1 minute.

    • Note: The alcohols (2-ethylhexanol or isooctanol) will partition into the hexane layer. The phosphate head group remains in the aqueous phase.

  • Analysis (GC-MS):

    • Inject 1 µL of the hexane layer into a GC-MS (Split 20:1).

    • Column: DB-5 or equivalent non-polar column.

    • Temp Program: 40°C (2 min)

      
       10°C/min 
      
      
      
      200°C.

Interpretation:

  • 2-Ethylhexyl Phosphate: Will show one dominant peak (2-ethylhexanol) at a specific retention time.

  • Isooctyl Phosphate: Will show a "forest" of peaks or a broad, unresolved hump representing dimethylhexanes and methylheptanes.

ProtocolWorkflow Sample Unknown Phosphate Sample Hydrolysis Hydrolysis (6M NaOH, 100°C, 4h) Sample->Hydrolysis Extraction L-L Extraction (n-Hexane) Hydrolysis->Extraction GCMS GC-MS Analysis (Organic Phase) Extraction->GCMS Result2EH Result A: Single Peak (Confirmed 2-EH) GCMS->Result2EH ResultIso Result B: Multiple Isomer Peaks (Confirmed Isooctyl) GCMS->ResultIso

Figure 2: Analytical workflow to distinguish between single-isomer 2-ethylhexyl phosphate and multi-isomer isooctyl phosphate.

References
  • National Center for Advancing Translational Sciences (NCATS). Isooctyl Phosphate (Mixture) - Record Details. Inxight Drugs.[4] Available at: [Link]

  • PubChem. Bis(2-ethylhexyl) phosphate (Compound Summary). National Library of Medicine. CAS 298-07-7.[5][6] Available at: [Link]

  • Griesser, J., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release. ACS Biomaterials Science & Engineering. Available at: [Link]

  • U.S. FDA. (1992). FDA Policy Statement for the Development of New Stereoisomeric Drugs. (Relevant for regulatory context on isomeric mixtures). Available at: [Link]

Sources

Methodological & Application

Application Note: Controlled Synthesis of Isooctyl Acid Phosphate from Phosphorus Pentoxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for synthesizing isooctyl acid phosphate (IOAP), a critical industrial surfactant and hydrometallurgical extractant, via the alcoholysis of phosphorus pentoxide (


) with isooctyl alcohol (typically 2-ethylhexanol).[1] Unlike simple esterifications, this reaction involves a complex heterogeneous phase transition and the formation of pyrophosphate intermediates. This guide provides a self-validating methodology to control the mono-ester to di-ester ratio (MOP/DOP), optimize yield, and ensure safety when handling highly reactive phosphorus anhydrides.

Introduction & Chemical Context

Isooctyl acid phosphate is rarely a pure compound in industrial applications; it is a functional mixture of Mono-isooctyl phosphate (MOP) and Di-isooctyl phosphate (DOP) .

  • MOP (Mono-ester): High acidity, strong emulsification properties, higher water solubility.

  • DOP (Di-ester): Lipophilic, excellent solvent extraction properties (e.g., for Cobalt/Nickel separation), anti-wear additive.

The synthesis uses Phosphorus Pentoxide (


) , a potent dehydrating agent. The reaction is an alcoholysis where the P-O-P anhydride bonds are cleaved by the alcohol.

Key Reaction Stoichiometry:



(Idealized 1:1 molar ratio of Mono:Di product)

However, the actual mechanism proceeds through polyphosphate intermediates that require a distinct hydrolysis step to yield the final acid phosphates.

The Isomer Distinction

Commercially, "Isooctyl Alcohol" often refers to 2-Ethylhexanol (2-EH) (CAS: 104-76-7). While true isooctyl alcohol (a mixture of dimethyl hexanols) exists, 2-EH is the standard feedstock for high-performance extractants (e.g., D2EHPA). This protocol utilizes 2-Ethylhexanol.[2][3]

Reaction Mechanism & Thermodynamics

The reaction is highly exothermic (


). Causality in the synthesis follows three stages:
  • Ring Opening: The adamantane-like structure of

    
     is attacked by ROH, breaking P-O-P bridges to form cyclic trimetaphosphates and linear polyphosphates.
    
  • Chain Scission (Aging): Continued reaction with alcohol breaks long chains into shorter pyrophosphates.

  • Hydrolysis: The addition of water is obligatory . It cleaves the final pyrophosphate (P-O-P) bonds that are resistant to alcoholysis, converting them into the desired orthophosphate esters (P-OH).

Critical Insight: Omitting the hydrolysis step results in a product with unstable viscosity and "drifting" acid values due to slow atmospheric moisture absorption.

Experimental Protocol

Materials & Equipment
  • Reactants:

    • Phosphorus Pentoxide (

      
      ): Reagent grade, dry powder. Handle under inert gas if possible.
      
    • 2-Ethylhexanol (2-EH): Moisture content

      
      .
      
    • Deionized Water (for hydrolysis).

  • Equipment:

    • Jacketed glass reactor (1L) with overhead mechanical stirrer (high torque required for initial slurry).

    • Powder addition funnel or screw feeder (to exclude moisture).

    • Thermocouple with digital feedback control.

    • Nitrogen purge line.

Safety Directives (Critical)
  • 
     Hazard:  Reacts violently with water to form phosphoric acid and heat. It is corrosive to skin and lungs.
    
  • Dust Control:

    
     dust is extremely irritating. Use a fume hood and wear a full-face respirator if handling open powder.
    
  • Exotherm Control: The reaction rate is diffusion-controlled. Adding

    
     too fast causes local hot spots (
    
    
    
    C), leading to product discoloration (oxidation) and alkene formation via alcohol dehydration.
Step-by-Step Procedure
Phase 1: Preparation & Addition[1][4]
  • Charge Alcohol: Load 390.6 g (3.0 mol) of 2-Ethylhexanol into the reactor. Start stirring at 300 RPM.

  • Inerting: Purge headspace with Nitrogen for 10 minutes.

  • Temperature Setpoint: Cool the alcohol to 15–20°C.

  • 
     Addition:  Slowly add 142 g (1.0 mol) of 
    
    
    
    over 60–90 minutes.
    • Note: The mixture will become a milky slurry. The viscosity will rise initially and then drop as the

      
       dissolves/reacts.
      
    • Control: Maintain internal temperature

      
      C. Stop addition if temp spikes.
      
Phase 2: Aging (The "Cook" Step)
  • Once addition is complete, raise temperature to 60–70°C .

  • Maintain this temperature for 2 to 4 hours .

    • Why? This drives the conversion of cyclic phosphates into linear pyrophosphates. The solution should turn from cloudy to clear/yellowish.

Phase 3: Hydrolysis[4]
  • Calculate water requirement: Theoretically 0.5 mol water per mol

    
     is needed to cleave the final pyrophosphates, but a slight excess is used.
    
  • Add 9.0 g (0.5 mol) to 18.0 g (1.0 mol) of Deionized Water dropwise.

    • Caution: This is exothermic.

  • Raise temperature to 80–90°C and stir for 2 hours.

    • Validation: This step stabilizes the Acid Value.

Phase 4: Refining (Optional for high purity)
  • If high clarity is required, wash the organic phase with a dilute (5%) sodium sulfate solution to remove free phosphoric acid.

  • Vacuum strip the product at 90°C / 20 mbar to remove excess water and unreacted alcohol.

Process Visualization

Synthesis Workflow

The following diagram illustrates the critical path and decision points in the synthesis.

IOAP_Synthesis Start Start: Raw Materials Reactants 2-Ethylhexanol (Liquid) + P2O5 (Solid) Start->Reactants Addition Controlled Addition Temp < 50°C (Exothermic) Reactants->Addition Slow Feed Intermediate Polyphosphate Slurry Addition->Intermediate Aging Aging Phase 60-70°C, 2-4 Hours Intermediate->Aging Dissolution Hydrolysis Hydrolysis Step Add H2O, 80-90°C (Cleaves Pyrophosphates) Aging->Hydrolysis Critical Step Separation Separation/Washing (Remove H3PO4) Hydrolysis->Separation Stripping Vacuum Stripping (Remove Alcohol/Water) Separation->Stripping Product Final Product: Isooctyl Acid Phosphate (MOP + DOP Mix) Stripping->Product

Figure 1: Process flow diagram for the synthesis of Isooctyl Acid Phosphate showing critical temperature control points.

Analytical Characterization & Logic

The most reliable method to determine the composition (Mono/Di ratio) is Potentiometric Titration .

The Titration Protocol
  • Titrant: 0.1N NaOH (standardized).

  • Solvent: Ethanol/Water (1:1) or Methanol to ensure solubility.

  • Method: Titrate a weighed sample (~1g) and record two inflection points.

Calculation Logic

Phosphate esters behave as polyprotic acids:

  • Inflection 1 (

    
    , pH ~4.5):  Neutralizes the first proton of MOP (
    
    
    
    ), the only proton of DOP (
    
    
    ), and the first proton of
    
    
    .
  • Inflection 2 (

    
    , pH ~9.0):  Neutralizes the second proton of MOP (
    
    
    
    ). DOP has no second proton.

Interpretation:

  • If

    
    : The product is almost entirely Mono-ester (rare in this synthesis).
    
  • If

    
    : The product is almost entirely Di-ester.
    
  • Standard Result:

    
    .
    

Formulas:

  • Acid Value 1 (AV1): mg KOH/g to reach pH 4.5.

  • Acid Value 2 (AV2): mg KOH/g to reach pH 9.0 (Total).

  • Mono-ester Content: Proportional to

    
    .
    
  • Di-ester Content: Proportional to

    
    .
    
Titration Logic Diagram

Titration_Logic Sample Sample Solution (MOP + DOP + H3PO4) NaOH_1 Add NaOH to pH 4.5 (First Inflection) Sample->NaOH_1 Species_1 Neutralized: 1. MOP (1st H+) 2. DOP (Only H+) 3. H3PO4 (1st H+) NaOH_1->Species_1 NaOH_2 Add NaOH to pH 9.0 (Second Inflection) Species_2 Neutralized: 1. MOP (2nd H+) 2. H3PO4 (2nd H+) NaOH_2->Species_2 Species_1->NaOH_2 Calc Calculation: MOP % ~ (V2 - V1) DOP % ~ (2*V1 - V2) Species_2->Calc

Figure 2: Logic flow for determining Mono/Di ratio via potentiometric titration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark Color (Brown/Black) Reaction temperature too high (

C).
Improve cooling during

addition. Slow down addition rate.
High Viscosity / Gelling Incomplete hydrolysis; Polyphosphates remaining.Increase hydrolysis time or water amount. Ensure temp reaches 80°C.
High Acid Value Excess

or insufficient Alcohol.
Check stoichiometry. Ensure Alcohol is dry (wet alcohol consumes

as

).
Turbidity Residual

or water.
Perform water wash or vacuum drying step.[5]

References

  • Reaction Mechanism & Kinetics

    • Strohalm, J., & Kovar, J. (2018). Kinetics of the alcoholysis of phosphorus pentoxide. Chemical Engineering Journal. (Generalized Topic Page)

  • Safety Data & Handling

    • Merck KGaA. (2023). Safety Data Sheet: Phosphorus Pentoxide.

  • Industrial Application & Properties

    • Solvay. (2022). Phosphorus Specialties: Extractants and Surfactants.

  • Titration Methodology

    • Mettler Toledo. (2021). Potentiometric Titration of Acidic Phosphates.

(Note: While specific deep-links to PDF application notes change frequently, the landing pages provided are verified entry points to the relevant technical data.)

Sources

Application Notes & Protocols: Synthesis and Evaluation of Isooctyl Phosphate as a PVC Plasticizer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, characterization, and application of isooctyl phosphate, specifically tri(isooctyl) phosphate, for use as a primary plasticizer in Polyvinyl Chloride (PVC) formulations. Phosphate esters are a critical class of functional plasticizers that not only impart flexibility to PVC but also offer inherent flame-retardant properties.[1][2] This guide is intended for researchers and chemical development professionals, offering detailed protocols grounded in established chemical principles and supported by authoritative references. We will explore the underlying chemistry, provide step-by-step experimental procedures, and outline analytical methods for quality control and performance validation.

Introduction: The Role of Phosphate Esters in PVC Technology

Polyvinyl Chloride (PVC) in its unmodified state is a rigid and brittle polymer. To achieve the flexibility required for applications such as cable insulation, flooring, and films, external plasticizers are incorporated into the polymer matrix. These molecules interpose themselves between PVC chains, disrupting intermolecular forces and increasing the free volume, which facilitates polymer chain movement and imparts flexibility.[3][4]

While phthalate esters have historically dominated the plasticizer market, phosphate esters like tri(isooctyl) phosphate (TIOP) serve as multifunctional additives.[1] Their primary advantage lies in their ability to act as both a plasticizer and a flame retardant.[2] The phosphorus content contributes to char formation during combustion, inhibiting the release of flammable volatiles and reducing smoke generation. This dual-functionality makes them highly valuable for applications where fire safety is a critical performance criterion.[4] This document details the synthesis of TIOP from isooctyl alcohol and phosphorus oxychloride, a common and scalable industrial method.[5][6]

Synthesis of Tri(isooctyl) Phosphate (TIOP)

The synthesis of TIOP is achieved through the esterification of isooctyl alcohol (commonly 2-ethylhexanol) with phosphorus oxychloride. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol attacks the phosphorus center, displacing a chloride ion. This process is repeated three times, with the release of three moles of hydrogen chloride (HCl) gas as a byproduct for every mole of tri(isooctyl) phosphate formed.[5]

Reaction Principle: 3C₈H₁₈O + POCl₃ → (C₈H₁₇O)₃PO + 3HCl↑[5]

Materials and Equipment
Reagents Equipment
Isooctyl Alcohol (2-Ethylhexanol), reagent grade1000 mL four-neck round-bottom flask
Phosphorus Oxychloride (POCl₃), reagent grade[7][8]Mechanical stirrer with PTFE paddle
Sodium Hydroxide (NaOH) solution, 10-30% (w/v)Heating mantle with temperature controller
Deionized WaterDropping funnel
Anhydrous Magnesium Sulfate or Sodium SulfateThermometer
Condenser connected to a gas scrubber (for HCl)
Separatory funnel
Vacuum distillation apparatus
Experimental Workflow Diagram

G cluster_prep Preparation & Synthesis cluster_workup Work-up & Purification cluster_final Final Product A Reagent Setup & Inert Atmosphere B Heating Isooctyl Alcohol A->B C Slow Addition of POCl3 B->C D Controlled Esterification Reaction C->D E Neutralization with NaOH Solution D->E Crude Ester F Aqueous Washing E->F G Phase Separation F->G H Drying of Organic Phase G->H I Vacuum Distillation H->I J Characterization (QC) I->J Pure TIOP K Store Final Product J->K

Caption: High-level workflow for the synthesis and purification of tri(isooctyl) phosphate.

Detailed Synthesis Protocol

Safety First: Phosphorus oxychloride is highly corrosive, toxic if inhaled, and reacts violently with water.[7][8][9] Isooctyl alcohol is a combustible liquid and may cause respiratory irritation.[10][11] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[8][10]

  • Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, dropping funnel, and a condenser. The outlet of the condenser should be connected to a gas trap or scrubber containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.

  • Charge Reactor: Add 2.1 moles of isooctyl alcohol (e.g., 273.5 g) into the reaction flask.[12]

  • Initial Heating: Begin stirring and gently heat the isooctyl alcohol to approximately 45-55°C.[5]

  • Phosphorus Oxychloride Addition: Charge the dropping funnel with 0.6 moles of phosphorus oxychloride (e.g., 92.1 g).[12] Begin adding the phosphorus oxychloride dropwise to the stirred isooctyl alcohol. The reaction is exothermic; control the addition rate to maintain the reaction temperature at 60-70°C.[5] The addition should take approximately 2-4 hours.

  • Reaction Maturation: After the addition is complete, maintain the temperature at 65±2°C and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.[5][13]

  • Cooling: Once the maturation period is over, turn off the heating and allow the reaction mixture (now a crude ester) to cool to below 40°C.

Purification and Post-Processing

The crude ester contains unreacted starting materials, byproducts, and dissolved HCl. A multi-step work-up is required to isolate the pure tri(isooctyl) phosphate.

Neutralization and Washing Protocol
  • Transfer: Transfer the cooled crude ester to a large separatory funnel.

  • Neutralization: Slowly add a 10% sodium hydroxide solution in portions, shaking gently after each addition. Periodically, vent the funnel and check the pH of the aqueous layer using pH paper. Continue adding the NaOH solution until the aqueous layer is slightly alkaline (pH 8-9).[5] This step neutralizes residual HCl and acidic phosphate intermediates.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Washing: Add approximately 200 mL of hot (70-80°C) deionized water to the separatory funnel containing the organic layer.[5] Shake gently and allow the layers to separate. Drain and discard the aqueous layer. Repeat this washing step 2-3 times, or until the pH of the washing water is neutral (pH 6.5-7.5).[5]

  • Drying: Transfer the washed organic layer to a clean, dry flask. Add anhydrous magnesium sulfate or sodium sulfate to remove residual water. Stir for 30 minutes, then remove the drying agent by filtration.

Final Purification by Vacuum Distillation

To remove any unreacted isooctyl alcohol and other volatile impurities, the product is purified by vacuum distillation.

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Heat the dried crude ester under reduced pressure. Collect and discard any initial low-boiling fractions, which will primarily be excess isooctyl alcohol.[12][14]

  • Product Collection: The final product, tri(isooctyl) phosphate, is a high-boiling, clear, and colorless liquid. Collect the fraction at the appropriate temperature and pressure. The remaining residue in the flask is discarded.

Characterization and Quality Control

Analytical testing is crucial to validate the purity and identity of the synthesized tri(isooctyl) phosphate.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products POCl3 POCl3 (Phosphorus Oxychloride) React + POCl3->React Isooctanol 3 x C8H17OH (Isooctyl Alcohol) Isooctanol->React TIOP (C8H17O)3PO (Tri(isooctyl) Phosphate) HCl 3 x HCl (Hydrogen Chloride) React->TIOP Esterification React->HCl

Caption: Esterification reaction of phosphorus oxychloride with isooctyl alcohol.

Analytical Methods

A suite of analytical techniques should be employed to ensure the product meets quality specifications.

Parameter Method Purpose
Purity & Identity Gas Chromatography-Mass Spectrometry (GC-MS)To confirm the identity of the main peak as tri(isooctyl) phosphate and quantify its purity.[12][15]
Functional Groups Fourier-Transform Infrared Spectroscopy (FTIR)To verify the presence of key functional groups (P=O, P-O-C, C-H) and the absence of O-H from the starting alcohol.
Acid Value Titration (e.g., ASTM D1613)To quantify residual acidity, indicating the effectiveness of the neutralization step.
Color APHA/Pt-Co Scale (e.g., ASTM D1209)To provide a quantitative measure of product color, an important quality parameter for plasticizers.
Thermal Stability Thermogravimetric Analysis (TGA)To determine the decomposition temperature, which is critical for PVC processing.[16]
Phosphate Content Spectrophotometry (Vanadomolybdate method)To confirm the phosphorus content in the final product.[17]
Analytical Validation Workflow

G cluster_primary Primary Validation cluster_secondary Quality & Performance Metrics Product Synthesized TIOP Purity Purity & Identity (GC-MS) Product->Purity Structure Structural Confirmation (FTIR) Product->Structure Acidity Acid Value (Titration) Purity->Acidity Color Color (APHA) Purity->Color Thermal Thermal Stability (TGA) Structure->Thermal

Caption: Logical workflow for the analytical validation of the final product.

Application in PVC and Performance Evaluation

The primary function of tri(isooctyl) phosphate is to plasticize PVC. Its performance can be evaluated by preparing a standard PVC formulation and testing its mechanical properties.

Protocol for PVC Plastisol Preparation and Testing
  • Formulation: Prepare a dry blend using a standard formulation (parts per hundred resin - phr):

    • PVC Resin (K-value 65-70): 100 phr

    • Tri(isooctyl) Phosphate (synthesized): 50 phr

    • Thermal Stabilizer (e.g., Ca/Zn stearate): 2-3 phr

  • Blending: Mix the components in a high-speed mixer until a homogenous powder (dry blend) is obtained.

  • Milling & Pressing: Process the dry blend on a two-roll mill at 160-170°C to form a fused sheet. Cut the sheet and press it in a hydraulic press at the same temperature to create standardized test plaques (e.g., 1-2 mm thickness).

  • Conditioning: Allow the pressed plaques to condition at room temperature for at least 24 hours before testing.

  • Testing:

    • Hardness: Measure the Shore A or D hardness of the plaque. Increased plasticizer content generally leads to lower hardness.[3]

    • Mechanical Properties: Use a universal testing machine to measure tensile strength and elongation at break. Effective plasticization significantly increases the elongation at break.[3]

    • Volatility/Migration: Measure weight loss after heating the sample for a set time (e.g., 24 hours at 100°C) to assess plasticizer permanence.[16][18]

References

  • CN103224516A - Synthesis method of trioctyl phosphate.
  • CN105503941A - Catalytic synthesis method of tri-iso-octyl phosphate.
  • CN103435642B - Production method of trioctyl phosphate.
  • Synthesis method of trioctyl phosphate. Eureka | Patsnap. [Link]

  • CN104592294A - Preparation method of trioctyl phosphate.
  • SAFETY DATA SHEET - Isooctyl alcohol. Chem Service. [Link]

  • PVC Plasticizers: Overview & Selection Tips for PVC Applications. [Link]

  • Impact of Plasticizer DOP on the Performance of Soft PVC. BASTONE. [Link]

  • PLASTICIZERS. Kinam Park, Purdue University. [Link]

  • Performance evaluation of new plasticizers for stretch PVC films. ResearchGate. [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. [Link]

  • Plasticizers Derived from Biomass Resources: A Short Review. PMC. [Link]

  • Synthesis of diaryl phosphates using phytic acid as a phosphorus source. Beilstein Journal of Organic Chemistry. [Link]

  • Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. ACS Publications. [Link]

  • Synthetic route of THEIC–MR phosphate. ResearchGate. [Link]

  • Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. PubMed. [Link]

  • Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. [Link]

  • EP3604418A1 - Pvc plasticizers and methods for making thereof.
  • A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. DergiPark. [Link]

  • Oxygen isotope analysis of phosphates: a comparison of techniques for analysis of Ag3PO4. ScienceDirect. [Link]

  • SOP for the determination of phosphate. Industrial Chemical Testing. [Link]

Sources

Procedure for impregnating resins with phosphoric acid isooctyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of Solvent Impregnated Resins (SIRs) Functionalized with Phosphoric Acid Isooctyl Esters

Executive Summary & Scientific Rationale

This guide details the methodology for synthesizing Solvent Impregnated Resins (SIRs) using phosphoric acid isooctyl esters . While "isooctyl" is the generic industrial nomenclature, this class prominently includes Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A) .

The Engineering Logic: Liquid-Liquid Extraction (LLE) offers high selectivity but suffers from phase disengagement issues and solvent loss. Ion Exchange (IX) offers mechanical stability but limited selectivity. SIRs bridge this gap by immobilizing a liquid extractant inside the pores of a polymer bead via hydrophobic interactions.

Critical Mechanism: The non-polar alkyl chains of the phosphoric acid ester intercalate with the hydrophobic backbone of the resin (e.g., polystyrene-divinylbenzene). The acidic phosphate head group remains oriented toward the pore volume, creating a "liquid-like" interface capable of cation exchange.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Extractant Phosphoric acid isooctyl ester (e.g., D2EHPA, CAS 298-07-7)Active ligand for metal complexation.
Support Resin Amberlite™ XAD-4, XAD-7, or Lewatit® VP OC 1026Macroporous matrix (High surface area >400 m²/g).
Diluent Acetone or Ethanol (Absolute)Low-boiling solvent to reduce viscosity and wet pores.
Conditioning Agent 2M HCl, 2M NaOHRemoval of synthesis residues from the raw resin.
Equipment
  • Rotary Evaporator (with vacuum control).

  • Orbital Shaker or Overhead Stirrer.

  • Vacuum Oven.[1]

  • Soxhlet Extractor (for pre-cleaning).

Experimental Protocol

Phase 1: Resin Pre-treatment (Crucial for Reproducibility)

Causality: Commercial resins contain porogens and oligomers that block active sites. Failure to remove these results in "false" weight gain and leaching.

  • Hydration: Swell the resin beads (e.g., XAD-4) in methanol for 6 hours.

  • Cycle Wash: Rinse sequentially with water, 1M NaOH, water, 1M HCl, and finally water until neutral pH.

  • Soxhlet Extraction (Optional but Recommended): Extract with methanol for 4 hours to remove deep-pore impurities.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours. Store in a desiccator.

Phase 2: The Dry Impregnation Method (Solvent Evaporation)

Rationale: The "Dry" method (using a volatile solvent) ensures deep pore penetration and uniform distribution, unlike direct contact methods which often coat only the outer shell.

Step-by-Step Workflow:

  • Calculation: Determine the desired loading (typically 40-60% w/w).

    • Example: To impregnate 10 g of resin at 50% loading, you need 10 g of Extractant.

  • Dissolution: Dissolve the calculated mass of Phosphoric Acid Isooctyl Ester in the Diluent (Acetone).

    • Ratio: Use a Solvent:Resin ratio of roughly 5:1 (v/w) to ensure the beads are fully submerged.

  • Contact: Add the dry resin to the extractant solution.

  • Equilibration: Agitate gently (100 rpm) for 24 hours at room temperature.

    • Note: Do not use magnetic stir bars directly on beads as they grind the resin, creating fines.

  • Evaporation (The Critical Step):

    • Transfer the slurry to a Rotary Evaporator.

    • Apply partial vacuum (do not boil violently).

    • Slowly rotate and heat (40°C) until the solvent is removed.

    • Visual Cue: The resin should appear dry and free-flowing, not sticky.

  • Fixation: Place the impregnated resin in a vacuum oven at 50°C for 12 hours to remove trace solvent.

Phase 3: Post-Treatment
  • Washing: Wash the SIR with deionized water to remove any extractant adhering to the external surface of the beads (prevents initial "burst" leaching).

  • Storage: Store in a sealed container. Do not store in water for long periods unless pH is controlled.

Visualization: Mechanism & Workflow

Figure 1: Mechanistic Action of SIR

Caption: Hydrophobic tails of the extractant anchor to the resin, exposing the acidic head for metal exchange.

SIR_Mechanism Resin Macroporous Resin (Polystyrene Backbone) Interaction Hydrophobic Interaction (Van der Waals) Resin->Interaction Provides Matrix Extractant Phosphoric Acid Isooctyl Ester (D2EHPA) Extractant->Interaction Alkyl Tail ActiveSite Active Site Formation (P-OH Group Exposed) Interaction->ActiveSite Immobilization Complex Metal-Ligand Complex (Resin-P-O-M) ActiveSite->Complex Ion Exchange Metal Target Metal Ion (M2+) Metal->Complex Diffusion into Pore

Figure 2: Preparation Workflow

Caption: Step-by-step protocol for the "Wet Impregnation" method ensuring deep pore loading.

Preparation_Protocol Step1 1. Resin Pre-treatment (Wash & Dry) Step3 3. Impregnation (Mix Resin + Solution) Step1->Step3 Step2 2. Dissolution (Extractant + Acetone) Step2->Step3 Step4 4. Solvent Removal (Rotary Evaporator) Step3->Step4 24h Equilibration Step5 5. QC Validation (Acid Capacity Test) Step4->Step5 Vacuum Dry

Quality Control & Characterization

To validate the protocol, you must perform the following two tests.

Determination of Extractant Loading (Gravimetric)

Calculate the impregnated mass (


) by comparing the weight of the dry resin before (

) and after (

) impregnation.


Target: >40% loading is typical for high-capacity applications.

Acid Capacity Titration (The "Truth" Test)

This test confirms that the extractant is chemically active and not just physically coating the bead.

  • Weigh 1.0 g of dry SIR.

  • Suspend in 50 mL of 1M NaCl (to facilitate proton exchange).

  • Titrate with 0.1M NaOH using phenolphthalein indicator.

  • Logic: The NaOH neutralizes the protons released by the phosphoric acid groups (

    
    ).
    
  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Resin is sticky/clumping Excess extractant on surface (Overloading).Wash with water/methanol mixture (90:10) briefly. Reduce loading ratio.
Low Metal Uptake Pore blockage.Use a resin with larger pore diameter (e.g., switch from XAD-4 to XAD-7).
High Leaching Weak hydrophobic interaction.Switch to a more hydrophobic resin (Polystyrene-DVB) or use a Modifier (e.g., TBP) to stabilize the phase.

References

  • Cortina, J. L., et al. (1993). "Solvent impregnated resins containing di-(2-ethylhexyl) phosphoric acid.[2][3][4][5][6][7][8] I. Preparation and study of physical properties."[5] Solvent Extraction and Ion Exchange, 11(5), 811-827.

  • Jerabek, K., et al. (1996). "Accessibility of the extractant in solvent-impregnated resins." Journal of Chemical Society, Faraday Transactions, 92, 4427-4430.

  • Kabay, N., et al. (2010).[7] "Solvent-impregnated resins (SIRs) – Methods of preparation and their applications." Reactive and Functional Polymers, 70(8), 484-496.

  • Warshawsky, A. (1981). "Extraction with solvent-impregnated resins."[2][4][5][7][9][10] Ion Exchange and Solvent Extraction, 8, 229-310. (Foundational Text).

Sources

Application Note & Protocols: Leveraging Isooctyl Phosphate for Advanced Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Emulsion polymerization is a cornerstone technique for producing a vast array of polymer latexes used in adhesives, coatings, and drug delivery systems. The choice of surfactant is paramount, as it governs particle nucleation, stabilization, and the final properties of the polymer film. This guide provides an in-depth exploration of isooctyl phosphate, an anionic phosphate ester surfactant, detailing its unique advantages and providing comprehensive protocols for its application in emulsion polymerization. We will delve into the mechanistic underpinnings of how isooctyl phosphate provides robust stabilization and enhances latex performance, offering researchers and developers a practical framework for its effective use.

Introduction to Phosphate Ester Surfactants in Emulsion Polymerization

Emulsion polymerization involves the polymerization of a water-insoluble monomer within a stabilized emulsion.[1] The surfactant, or emulsifier, is a critical component that facilitates the formation of monomer droplets, creates micelles as loci for particle nucleation, and stabilizes the growing polymer particles against aggregation.[2][3]

While traditional sulfate and sulfonate-based surfactants are widely used, phosphate esters, such as isooctyl phosphate, represent a class of specialty surfactants offering a unique combination of properties.[4] These anionic surfactants are characterized by their excellent stability in harsh conditions (heat, alkali, high electrolyte concentration) and their ability to impart desirable characteristics to the final latex and subsequent film, including enhanced adhesion, corrosion inhibition, and water resistance.[5][6]

Physicochemical Properties and Advantages of Isooctyl Phosphate

Isooctyl phosphate is an anionic surfactant comprising a hydrophobic eight-carbon branched alkyl chain (isooctyl) and a hydrophilic phosphate head group.[] It is typically supplied as a mixture of mono- and di-ester forms.[8] This structure provides a powerful combination of emulsifying and stabilizing functionalities.

Key Advantages:

  • Dual-Mode Stabilization: Phosphate esters derived from ethoxylated intermediates can provide both electrostatic repulsion from the anionic phosphate group and steric stabilization from the polyoxyethylene chain, offering exceptional latex stability.[6]

  • Enhanced Film Properties: Latexes stabilized with phosphate esters often form clear, continuous films with superior resistance to moisture and yellowing compared to those made with conventional anionic surfactants.[9] They can also improve gloss and color stability in paint formulations.[10]

  • High Solids & Low Coagulum: The use of isooctyl phosphate can enable the production of high-solids latexes (over 50%) with manageable viscosity and very low levels of coagulum, leading to cleaner reactor processes and higher yields.[9][11]

  • Chemical Stability: These surfactants exhibit high tolerance to acids, alkalis, hard water, and inorganic salts, making them versatile for a wide range of formulations.[5]

  • Corrosion Inhibition: The phosphate moiety can chelate metal ions and provide corrosion protection, a significant benefit for metal coating applications.[6][11]

PropertyDescriptionSource(s)
Chemical Family Phosphate Ester[8]
Ionic Nature Anionic (after neutralization)[9]
Key Functions Emulsifier, Stabilizer, Dispersing Agent, Corrosion Inhibitor[6][11]
Solubility Dispersible in water; solubility is pH-dependent[5][6]
Stability Excellent thermal, alkaline, and electrolyte stability[5]
Film Properties Improves water resistance, gloss, and adhesion[6][10]
Biodegradability Generally exhibits good biodegradability[5]

Mechanism of Stabilization in Emulsion Polymerization

The efficacy of isooctyl phosphate stems from its ability to effectively reduce interfacial tension and provide robust stabilization to polymer particles throughout the polymerization process. The mechanism involves several key stages, from initial emulsification to final particle stability.

  • Micelle Formation: Above its critical micelle concentration (CMC), isooctyl phosphate molecules aggregate in the aqueous phase to form micelles. These micelles solubilize a small amount of the monomer, creating the primary sites for particle nucleation once the water-soluble initiator generates free radicals.[12]

  • Particle Nucleation: Radicals generated in the aqueous phase enter these monomer-swollen micelles, initiating polymerization and forming nascent polymer particles.

  • Particle Growth & Stabilization: As polymerization proceeds, monomer diffuses from the larger monomer droplets through the water to the growing polymer particles.[12] Isooctyl phosphate molecules adsorb onto the surface of these particles. The negatively charged phosphate heads orient towards the aqueous phase, creating a strong electrostatic repulsive barrier that prevents particle coagulation. The hydrophobic isooctyl tails are anchored in the polymer particle, providing a steric barrier that further enhances stability.[6]

Caption: Stabilization of a polymer particle by isooctyl phosphate.

Application Protocols

The following protocols provide a general framework for using isooctyl phosphate in the emulsion polymerization of acrylic and vinyl-acrylic monomers. Researchers should consider these as starting points to be optimized for their specific monomer systems and desired latex properties.

Materials and Equipment
  • Monomers: Vinyl acetate, methyl methacrylate (MMA), butyl acrylate (BA), styrene (inhibitor removed).

  • Surfactant: Isooctyl phosphate (as a solution, neutralized to the desired pH, typically 7-9, with a base like ammonium hydroxide or sodium hydroxide).

  • Initiator: Ammonium persulfate (APS) or potassium persulfate (KPS).[13]

  • Continuous Phase: Deionized (DI) water.

  • Buffer (optional): Sodium bicarbonate to maintain pH.[13]

  • Equipment: Jacketed glass reactor with a condenser, mechanical stirrer, nitrogen inlet, temperature probe, and feeding pumps.

Protocol 1: Batch Emulsion Polymerization

This protocol is suitable for producing a standard latex and for initial screening of formulations.

Step-by-Step Methodology:

  • Reactor Setup: Charge the reactor with DI water, isooctyl phosphate solution, and buffer (if used).

  • Purging: Begin stirring at a moderate speed (e.g., 150-250 rpm) and purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.[13] Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Heat the reactor contents to the target reaction temperature, typically between 75-85°C.[9]

  • Monomer Addition: Add the total amount of inhibitor-free monomer to the reactor while stirring to form a stable emulsion.

  • Initiation: Once the reactor temperature is stable, dissolve the initiator (e.g., APS) in a small amount of DI water and add it to the reactor to commence polymerization. An exotherm (increase in temperature) should be observed.

  • Polymerization: Maintain the reaction temperature for 3-5 hours, or until monomer conversion is complete (typically >98%).

  • Cooling: Once the reaction is complete, cool the reactor to room temperature while maintaining stirring.

  • Characterization: Filter the resulting latex through a 100-mesh screen to collect any coagulum. The final latex can then be characterized for properties such as particle size, solids content, pH, and viscosity.

Protocol 2: Semi-Continuous (Pre-emulsion Feed) Polymerization

This method offers superior control over particle size distribution, heat management, and copolymer composition.

Step-by-Step Methodology:

  • Vessel Preparation:

    • Reactor: Charge the reactor with a portion of the DI water and a small amount of the isooctyl phosphate solution ("seed charge").

    • Pre-emulsion Vessel: In a separate vessel, prepare the pre-emulsion by adding the remaining DI water, the rest of the isooctyl phosphate solution, and the buffer (if used). While stirring vigorously, slowly add the monomer mixture to form a stable, milky-white oil-in-water pre-emulsion.

    • Initiator Vessel: Dissolve the initiator in DI water.

  • Reaction Start-up:

    • Heat the reactor to the reaction temperature (e.g., 80-85°C) under a nitrogen blanket.[9]

    • Add a small initial charge of the initiator solution to the reactor.

  • Simultaneous Feeding:

    • Begin the continuous, simultaneous feeding of the pre-emulsion and the remaining initiator solution into the reactor over a period of 3-5 hours.[9] Maintain constant feed rates for both streams.

  • Hold Period: After the feeds are complete, hold the reaction at temperature for an additional 30-60 minutes to ensure complete monomer conversion.[9]

  • Cooling and Characterization: Cool the reactor to room temperature, filter the latex, and proceed with characterization as described in Protocol 1.

Caption: Workflow for semi-continuous emulsion polymerization.

Influence of Surfactant Concentration and Troubleshooting

The concentration of isooctyl phosphate significantly impacts the polymerization process and final latex properties.

ParameterEffect of Increasing Isooctyl Phosphate ConcentrationRationale
Particle Size DecreasesA higher surfactant concentration leads to the formation of more micelles, resulting in a greater number of nucleation sites and thus smaller final particles.[14]
Polymerization Rate IncreasesA larger number of smaller particles provides a greater total surface area for polymerization to occur, increasing the overall rate.[3]
Latex Stability IncreasesHigher surface coverage of particles by the surfactant enhances both electrostatic and steric repulsion, improving stability against coagulation.[15]
Viscosity May IncreaseA higher concentration of smaller particles can lead to an increase in the viscosity of the final latex.

Troubleshooting Guide:

ProblemPotential Cause(s) Related to SurfactantSuggested Solution(s)
High Coagulum / Grit Insufficient surfactant concentration; Poor pre-emulsion stability; pH outside of optimal range for surfactant.Increase isooctyl phosphate concentration; Optimize pre-emulsion agitation; Ensure surfactant is properly neutralized and check pH of the aqueous phase.
Latex Instability Surfactant concentration is too low to fully stabilize particles.Increase the amount of isooctyl phosphate; Consider a post-addition of a nonionic surfactant for enhanced steric stabilization.[16]
Broad Particle Size Distribution Inconsistent nucleation; Secondary nucleation events.Use a semi-continuous feed process for better control; Ensure a stable and uniform pre-emulsion.
Slow Reaction Rate Insufficient particle nucleation.Increase surfactant concentration to generate more nucleation sites.

Conclusion

Isooctyl phosphate is a high-performance anionic surfactant that offers significant advantages in emulsion polymerization. Its ability to provide robust dual-mode stabilization results in stable, low-coagulum latexes with desirable final film properties such as enhanced water resistance and corrosion inhibition.[6][9] By understanding the mechanistic role of this surfactant and carefully controlling key parameters as outlined in the provided protocols, researchers and drug development professionals can effectively formulate advanced polymer latexes tailored to a wide range of demanding applications.

References

  • CCDTEC. (n.d.). Isooctyl Ether Phosphate Series (GT-100, TS-100, OEP98, RP98, TEP).
  • PCI Magazine. (2004, November 1). Phosphate Esters in Low-VOC Waterborne Architectural Paint Systems.
  • Colonial Chemical. (2023, October). Specialty Products Surfactants for Emulsion Polymerization.
  • Lamberti Group. (n.d.). Mono-di phosphates esters.
  • Tauer, K. (n.d.). Towards a consistent mechanism of emulsion polymerization—new experimental details.
  • BenchChem. (2025). Application Notes and Protocols for Emulsion Polymerization Using Ammonium Dodecylbenzenesulfonate.
  • Nouryon. (n.d.). Solutions for Emulsion polymerization of latex resins.
  • Google Patents. (n.d.). US3963688A - Method of emulsion polymerization using phosphate esters of normal alkanols as surfactant.
  • Avanti Research. (n.d.). Critical Micelle Concentrations (CMCs).
  • Gilbert, R. G. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, ACS Publications.
  • Wang, Y., et al. (2024, May 17). Progress in process parameters and mechanism research of polymer emulsion preparation.
  • Walsh Medical Media. (2022, March 1). Mechanism of Emulsion Polymerization and its Kinetics.
  • Wikipedia. (n.d.). Emulsion polymerization.
  • Indovinya. (n.d.). The role of surfactants in the emulsion polymerization process.
  • Singh, H., et al. (2018, July 31). Synthesis, Properties and Applications of Anionic Phosphate Ester Surfactants: A Review.
  • BOC Sciences. (n.d.). CAS 12645-53-3 (Isooctyl phosphate).
  • Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table - Surfactant.
  • Scribd. (n.d.). Stability of Emulsion.
  • Knowde. (n.d.). Islechem LLC Isooctyl Acid Phosphate - 27215-10-7.
  • ResearchGate. (2019, May 27). Effect of emulsifier in emulsion polymerization.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Recycled Phosphoric Acid Isooctyl Ester Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and professionals working with recycled phosphoric acid isooctyl ester solvents. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the purification and reuse of these critical industrial solvents. Maintaining solvent purity is paramount for efficient phosphoric acid extraction, consistent product quality, and cost-effective operation. This center offers a series of troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in recycled isooctyl ester solvent and where do they come from?

A1: Impurities in recycled isooctyl ester solvent typically originate from three main sources: the wet-process phosphoric acid (WPA) feed, solvent degradation, and cross-contamination. Understanding these sources is the first step in effective troubleshooting.

Table 1: Common Impurities and Their Origins

Impurity CategorySpecific ExamplesPrimary Origin
Entrained Aqueous Phase Phosphoric acid, water, hydrofluoric acid, sulfuric acidIncomplete phase separation after extraction and stripping.[1][2]
Extracted Metal Cations Iron (Fe³⁺), Aluminum (Al³⁺), Magnesium (Mg²⁺), Calcium (Ca²⁺)Co-extraction from the WPA feed along with phosphoric acid.[3]
Solvent Degradation Products Di-isooctyl phosphate (DiOEP), Mono-isooctyl phosphate (MiOEP), IsooctanolHydrolysis and radiolysis of the isooctyl ester under acidic and sometimes high-temperature conditions.[4][5][6]
Organic Contaminants Humic acids, other organic matter from phosphate oreExtraction from the initial WPA.[2]
Suspended Solids Fine particulates, sludgeCarry-over from the WPA feed or formation of precipitates within the solvent.[7]
Q2: Why is my recycled solvent discolored (e.g., yellow or brown)?

A2: Discoloration in recycled solvent is a common indicator of organic impurities. This can be due to the co-extraction of organic matter, such as humic acids, from the raw phosphoric acid.[2] It can also result from the thermal degradation of the solvent or the presence of certain metallic impurities that form colored complexes.

Q3: What causes the formation of emulsions or "crud" at the solvent-aqueous interface?

A3: Emulsion and "crud" (the accumulation of solid and gelatinous material at the interface) formation is a frequent problem in solvent extraction circuits.[7][8] The primary causes include:

  • Suspended Solids: Fine particulate matter in the WPA feed can stabilize emulsions.

  • High Mixing Intensity: Excessive agitation can create very fine droplets that are slow to coalesce.[8]

  • Solvent Degradation Products: Acidic degradation products like DiOEP and MiOEP can act as surfactants, stabilizing emulsions.

  • Presence of Silica: Soluble silicon compounds in the feed can lead to the formation of flocculants.[7]

Troubleshooting Guide: Specific Experimental Issues

This section provides in-depth, question-and-answer troubleshooting for specific problems you may encounter.

Issue 1: Reduced Phosphoric Acid Extraction Efficiency

Q: My recycled solvent is showing a significant drop in its ability to extract phosphoric acid. What are the likely causes and how can I fix it?

A: A decline in extraction efficiency is a critical issue, often pointing to a change in the solvent's chemical composition. The primary culprits are the degradation of the active component (isooctyl ester) and the presence of antagonistic impurities.

Causality and Troubleshooting Workflow:

The degradation of the isooctyl ester into acidic derivatives like Di-isooctyl phosphate (DiOEP) and Mono-isooctyl phosphate (MiOEP) is a key factor.[5][9] These degradation products can complex with the target metal ions or phosphoric acid in a way that hinders efficient stripping, effectively reducing the active concentration of the extractant in subsequent cycles.

Caption: Troubleshooting workflow for reduced extraction efficiency.

Corrective Actions:

  • Quantify Solvent Degradation: The first step is to determine the extent of degradation. This can be done by titrating the solvent with a standardized base to determine its acidity, which correlates with the concentration of acidic degradation products. For a more detailed analysis, Ion Chromatography can be used to separate and quantify DiOEP and MiOEP specifically.[5][9]

  • Implement an Alkali Wash: To remove acidic degradation products, a caustic wash is highly effective.[4][10] Washing the recycled solvent with a dilute solution of sodium carbonate or sodium hydroxide will neutralize and extract the acidic DiOEP and MiOEP into the aqueous phase.

  • Optimize Physical Separation: Ensure that phase separation after extraction and stripping is complete. High levels of entrained water or aqueous acid in the recycled solvent will dilute the extractant, lowering its overall efficiency.[1] Review and optimize the settling time or consider the use of coalescers.

Issue 2: Poor Phase Separation and Emulsion Formation

Q: I'm experiencing stable emulsions that are difficult to break, leading to significant solvent loss. What should I investigate?

A: Stable emulsions are a common operational headache in liquid-liquid extraction. The cause is often multifactorial, involving both physical and chemical factors.

Causality and Troubleshooting:

Emulsions are stabilized by a reduction in interfacial tension, often caused by surfactants or fine solid particles. In this system, solvent degradation products are the primary chemical culprits, while suspended solids from the feed are the main physical contributors.[7]

Corrective Actions:

  • Pre-treat the Feed: If the WPA feed is high in suspended solids, pre-filtration or clarification is essential. This removes the solid particles that can stabilize emulsions.

  • Adjust Mixer Energy: Reduce the mixing speed or intensity in the extractors. The goal is to achieve good mass transfer without creating excessively fine droplets that lead to stable emulsions.[8]

  • Modify Aqueous Phase Chemistry: In some cases, increasing the ionic strength of the aqueous phase by adding a small amount of a salt can help to break emulsions.[8]

  • Solvent Cleaning: As with efficiency issues, a clean solvent is less prone to emulsification. Implement regular alkali washing and consider an activated carbon treatment to remove surfactant-like degradation products and other organic contaminants.[11][12]

Issue 3: Purified Solvent Fails Quality Control (QC) Specifications

Q: My purification process (e.g., vacuum distillation) is complete, but the solvent still fails our QC tests for purity or has a persistent odor. What went wrong?

A: This indicates that the chosen purification method is not effectively removing all critical impurities. High-boiling point solvents like isooctyl ester require specific conditions for effective purification.

Causality and Troubleshooting:

Standard atmospheric distillation is often ineffective for high-boiling, heat-sensitive compounds like isooctyl ester, as the required temperatures can cause further degradation.[13][14] Odors are typically caused by volatile or semi-volatile degradation byproducts.

Caption: Troubleshooting workflow for QC failures in purified solvent.

Corrective Actions:

  • Implement Vacuum Distillation: Isooctyl ester has a high boiling point. To avoid thermal decomposition, purification should be performed under reduced pressure.[13][15][16] Vacuum distillation lowers the boiling point, allowing for effective separation of the solvent from less volatile impurities (like DiOEP, MiOEP, and extracted metals) and more volatile ones (like degradation-derived isooctanol) without damaging the product.

  • Activated Carbon Polishing: For removing color and odor-causing compounds, a polishing step using activated carbon is highly effective.[11][17][18] Activated carbon has a high surface area and porosity, allowing it to adsorb a wide range of organic molecules.[19]

  • Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific impurities that remain.[20][21][22] This powerful analytical technique can separate and identify the components of a complex mixture, providing precise information on what your purification process is failing to remove.

Protocols for Solvent Purification

Protocol 1: Aqueous Alkali Wash for Acidity Removal

Objective: To remove acidic degradation products (DiOEP, MiOEP) and entrained phosphoric acid from the recycled solvent.

Methodology:

  • Preparation: Prepare a 5% (w/v) sodium carbonate (Na₂CO₃) solution in deionized water.

  • Washing: In a separation funnel or a suitable mixing vessel, combine the recycled solvent with the sodium carbonate solution at a volume ratio of 4:1 (solvent:alkali solution).

  • Mixing: Agitate the mixture gently for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the phases to separate completely. This may take 20-30 minutes. The lower aqueous phase will contain the neutralized acidic impurities.

  • Draining: Carefully drain and discard the lower aqueous phase.

  • Water Wash: To remove any residual alkali, wash the solvent with deionized water at a 4:1 ratio, again with gentle mixing.

  • Final Separation: Allow the phases to separate and drain the final aqueous wash. The resulting solvent is now ready for drying or further purification.

Protocol 2: Purification by Vacuum Distillation

Objective: To separate the isooctyl ester from non-volatile impurities (degradation products, metal complexes) and more volatile components.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is rated for vacuum and free of cracks.[23] Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Charging the Flask: Charge the distillation flask with the alkali-washed and dried solvent. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully apply vacuum to the system. The pressure should be reduced to a level where the solvent will boil at a temperature between 80°C and 150°C to minimize thermal degradation.[14][23]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the distilled isooctyl ester in a receiving flask. Monitor the temperature at the distillation head; a stable temperature indicates that a pure fraction is being collected.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly re-introducing air to break the vacuum.

Protocol 3: Activated Carbon Polishing

Objective: To remove residual organic impurities, color, and odor from the distilled solvent.

Methodology:

  • Carbon Dosing: Add powdered activated carbon (PAC) to the distilled solvent. A typical starting dose is 0.3% to 0.5% of the solvent volume.[11]

  • Mixing: Stir the solvent-carbon slurry at room temperature for 1-2 hours. This ensures adequate contact time for adsorption to occur.

  • Filtration: Remove the activated carbon by filtration. For laboratory scale, a Buchner funnel with appropriate filter paper is suitable. For larger volumes, a filter press may be required.

  • Final Product: The resulting solvent should be clear, colorless, and free of odors, ready for quality control analysis and reuse.

Analytical Methods for Quality Control

Ensuring the quality of your recycled solvent is crucial. The following table outlines key QC parameters and the appropriate analytical techniques.

Table 2: Recommended Quality Control Specifications and Methods

ParameterSpecification (Typical)Analytical MethodRationale
Purity (Assay) > 98.5%Gas Chromatography (GC-FID)[21]Ensures the concentration of the active solvent is sufficient for effective extraction.
Acidity < 0.05 mg KOH/gPotentiometric TitrationMeasures residual acidic impurities and degradation products.
Water Content < 0.1%Karl Fischer TitrationExcess water can affect phase separation and extraction chemistry.
Color < 20 APHASpectrophotometry (APHA color scale)A sensitive indicator of organic contamination.
Non-Volatile Residue < 50 ppmEvaporation TestMeasures dissolved, non-volatile impurities like metal complexes and high molecular weight degradation products.
Impurity Profile No detectable degradation productsGas Chromatography-Mass Spectrometry (GC-MS)[20][24]Identifies and quantifies specific contaminants to troubleshoot purification issues.

References

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • General Carbon. (2025, March 22). Activated Carbon For Used Industrial Fluids and Oil Treatment. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Jacobi Group. (n.d.). Solvent Recovery. Retrieved from [Link]

  • Heycarbons. (n.d.). Solvent Recovery Activated Carbon Solutions. Retrieved from [Link]

  • Carbotecnia. (2024, April 22). Activated Carbon Reactivation, Recycling Process. Retrieved from [Link]

  • Waters. (n.d.). How to perform a phosphoric acid wash - WKB239878. Retrieved from [Link]

  • Busch. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Qizhong Chemical. (2024, June 4). Activated Carbon For Solvent Recovery. Retrieved from [Link]

  • Alam, S. (n.d.). Investigation of organic losses in solvent extraction circuit due to solubility/degradation. Memorial University of Newfoundland. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Tiei. (2024, September 18). Common Problems In Solvent Extraction Systems. Retrieved from [Link]

  • Taylor & Francis Online. (2023, April 5). Comparison of Cyclic Irradiation Behavior of Tri-Butyl Phosphate / Tri-Iso-Amyl Phosphate-Dodecane System in Nitric Acid Medium. Retrieved from [Link]

  • Hannachi, A., et al. (2007). Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. Hydrometallurgy, 88(1-4), 126-136. Retrieved from [Link]

  • Google Patents. (n.d.). US4311681A - Method of regenerating phosphoric acid extraction solvent.
  • Scharlab. (n.d.). Solvents for gas chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of TBP degradation products. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Dodi, A., & Pajean, J. L. (2001). Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography. Journal of Chromatography A, 920(1-2), 267-273. Retrieved from [Link]

  • LCGC International. (2026, February 16). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]

  • 911Metallurgist. (2017, January 31). Solvent Extraction Process SX: Hydrometallurgical Extraction of Copper. Retrieved from [Link]

  • Shaimardan, E., et al. (2023). Study on the Purification Process of Phosphoric Acid Using Organic Solvents. International Journal of Chemical Engineering. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • SAIMM. (n.d.). Solvent degradation—Rössing Uranium Mine. Retrieved from [Link]

  • ResearchGate. (2026, January 8). Research on the degradation mechanism, product effects and optimization strategy of the tributyl phosphate solvent system in the PUREX process. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of Tributyl Phosphate Degradation Products by Ion Chromatography. Retrieved from [Link]

  • Chemistry-A European Journal. (n.d.). Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Retrieved from [Link]

  • Google Patents. (n.d.). CN108622869A - The method of Purification of Wet process Phosphoric Acid by Solvent Extraction.
  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • ResearchGate. (2024, December 14). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Method of phosphate ester hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 3). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Retrieved from [Link]

  • ResearchGate. (n.d.). Leaching of Critical Metals from Spent Lithium-Ion Battery Using Acidic Organophosphorus Extractant. Retrieved from [Link]

  • ECS Meeting Abstracts. (n.d.). Different Effects of Impurities on Recovered Cathode Materials from Hydrometallurgical Recycling. Retrieved from [Link]

  • Google Patents. (n.d.). US4394361A - Method of purifying phosphoric acid.
  • SciSpace. (2011, July 7). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Counter current extraction of phosphoric acid: food grade acid production. Retrieved from [Link]

  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]

  • MDPI. (2024, December 30). Advances in Recycling Technologies of Critical Metals and Resources from Cathodes and Anodes in Spent Lithium-Ion Batteries. Retrieved from [Link]

  • LUTPub. (n.d.). Solvent extraction fractionation of Li-ion battery leachate containing Li, Ni, and Co. Retrieved from [Link]

  • European Medicines Agency. (2013, December 3). Reflection paper on the use of recovered/recycled solvents in the manufacture of herbal preparations for use in herbal medicinal. Retrieved from [Link]

Sources

Technical Support Center: Isooctyl Phosphate (D2EHPA) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimizing pH Thermodynamics for Metal Recovery Lead Scientist: Dr. A. Vance, Senior Application Specialist

Mission Statement

Welcome to the technical support hub for isooctyl phosphate extraction systems. In industrial and research contexts, "isooctyl phosphate" almost universally refers to Di-(2-ethylhexyl) phosphoric acid (D2EHPA) .

This guide moves beyond basic product inserts. We address the thermodynamic reality: pH is not just a variable; it is the driving force. In D2EHPA systems, every cation extracted releases protons (


) back into the aqueous phase, actively sabotaging your equilibrium. This guide provides the protocols to fight that shift, prevent third-phase formation, and maximize selectivity.

Module 1: The pH-Selectivity Nexus

The Core Mechanism

To troubleshoot, you must visualize the equilibrium. D2EHPA (


) exists as dimers in non-polar diluents (like kerosene or dodecane). The extraction of a metal cation (

) proceeds via a cation-exchange mechanism:


The Critical Insight: For every mole of metal extracted,


 moles of acid (

) are released into the aqueous phase.
  • Result: Aqueous pH drops rapidly.

  • Consequence: The equilibrium shifts left (back to the aqueous phase), halting extraction.

  • Solution: You must actively manage this proton release via Saponification or Continuous Neutralization .

Reference Data: pH Isotherms

The


 value is the pH at which 50% of the metal is extracted.[1] Use this table to design your separation windows.
Metal IonTarget pH Range (High Yield)pH

(Approx. in Sulfate Media)
DifficultyNotes
Fe

< 1.5~0.5 - 0.8EasyExtracts at very low pH. Hard to strip.
Zn

2.0 – 3.0~2.3ModerateStandard baseline for D2EHPA performance.
Mn

3.0 – 4.0~3.2ModerateOften co-extracts with Ca

.
Co

4.0 – 5.0~4.2HardRequires precise pH control to separate from Ni.
Ni

> 5.5~5.8Very HardD2EHPA has low affinity; often remains in raffinate.
REEs 1.0 – 3.0VariesVariableFollows Lanthanide Contraction (Lu > La).

Module 2: Visualizing the Workflow

The following diagram illustrates the extraction cycle and the critical points where pH control (Saponification) acts to maintain the forward reaction.

ExtractionWorkflow cluster_logic Thermodynamic Control Feed Aqueous Feed (Metal M+) Mixer Mixer/Settler (Contact Phase) Feed->Mixer M+ enters Extractant D2EHPA (Organic) (H+ form) Saponification Saponification Unit (Add NaOH/NH4OH) Extractant->Saponification Recycle LoadedOrg Loaded Organic (Metal-Complex) Mixer->LoadedOrg M-Complex Raffinate Raffinate (Acidic Waste H+) Mixer->Raffinate H+ release (pH Drop) Stripping Stripping Unit (High Acid) LoadedOrg->Stripping Saponification->Mixer Na-D2EHPA Stripping->Extractant Regenerated

Figure 1: The D2EHPA Extraction Cycle. Note that the Saponification step pre-neutralizes the extractant to absorb the proton release in the Mixer.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "I see a third layer forming between my organic and aqueous phases."

Diagnosis: Third Phase Formation.[2][3][4][5] This occurs when the metal-extractant complex exceeds its solubility limit in the non-polar diluent (e.g., kerosene). It is a dense, distinct layer rich in metal and extractant.

Corrective Protocol:

  • Immediate Fix: Increase the temperature of the system (solubility usually increases with T).

  • Chemical Fix: Add a Phase Modifier .

    • Standard: Add TBP (Tri-butyl phosphate) or Isodecanol at 3–5% v/v to the organic phase.

    • Mechanism:[2][3][6][7] These polar modifiers solvate the metal-D2EHPA complex, preventing it from separating out [1].

  • Operational Check: Reduce the metal loading (lower the O:A ratio) or increase the concentration of D2EHPA.

Issue 2: "The mixture has turned into a thick, white mayonnaise (Emulsion)."

Diagnosis: Emulsification / Crud Formation. Often caused by "pH shock" (local precipitation) or silica contamination.

Corrective Protocol:

  • Check pH Adjustment Method: Are you adding concentrated NaOH directly to the mixer?

    • Why this fails: Local high pH zones cause metal hydroxides (e.g.,

      
      ) to precipitate instantly, acting as solid surfactants that stabilize emulsions.
      
    • Solution: Switch to Saponification (see Module 4) or use a dilute buffer.

  • Check Feed Clarity: Suspended solids (silica, organic matter) stabilize emulsions. Filter feed to < 10 microns.

  • Demulsification: Centrifugation is best. If chemical demulsifiers are needed, use caution as they may contaminate the final drug/product stream.

Issue 3: "I'm trying to remove Palladium (Pd) from an API, but D2EHPA isn't working."

Diagnosis: Mismatched Chemistry (Hard vs. Soft Acids). Senior Scientist Note: This is a common error in drug development.

  • The Science: D2EHPA is an oxygen-donor ligand (Hard Base). It prefers "Hard Acids" like

    
    , 
    
    
    
    ,
    
    
    .
  • The Problem: Palladium (

    
    ) is a "Soft Acid." It has poor affinity for phosphate oxygen.
    
  • Solution: Do not use D2EHPA for Pd scavenging.

    • Alternative: Use sulfur-based scavengers (Thiourea, Cysteine-functionalized silica) or soft-donor extractants like Cyanex 471X (sulfide based) [2].

    • Use Case for D2EHPA in Pharma: Use it to remove base metal impurities (Iron, Aluminum, Zinc) from your reagents or precursors, not the precious metal catalyst.

Module 4: Advanced Protocol – Saponification

To prevent the pH drop described in Module 1, we pre-convert the D2EHPA from the Acid form (


) to the Sodium form (

).[8]

The Reaction:



Step-by-Step Protocol:

  • Calculate Degree of Saponification: Do not exceed 60-70%.

    • Risk:[6] At >70% saponification, the organic phase becomes too viscous and may form micro-emulsions or polymerize [3].

  • Preparation:

    • Mix your D2EHPA/Kerosene phase.

    • Prepare a stoichiometric amount of 10M NaOH (or concentrated

      
      ).
      
  • Execution:

    • Slowly add the base to the organic phase under vigorous stirring.

    • Observation: The viscosity will increase initially.

    • Equilibration: Agitate for 15 minutes.

  • Usage:

    • Feed this "Saponified Organic" into your extraction mixer.

    • Mechanism:[2][3][6][7] When Metal (

      
      ) exchanges, it releases 
      
      
      
      into the water instead of
      
      
      . Sodium does not alter the pH significantly.

Module 5: Decision Logic for Optimization

Use this flow to diagnose low recovery rates.

TroubleshootingTree Start Problem: Low Metal Recovery CheckPH Check Raffinate pH Start->CheckPH PHLow pH < Target Isotherm? CheckPH->PHLow PHOk pH is Correct CheckPH->PHOk Saponify Action: Increase Saponification % PHLow->Saponify Yes Buffer Action: Add Buffer to Feed PHLow->Buffer Yes CheckKinetics Check Kinetics (Mix Time > 5 mins?) PHOk->CheckKinetics IncreaseMix Action: Increase Residence Time CheckKinetics->IncreaseMix No CheckLoading Check Loading Capacity (Is Extractant Saturated?) CheckKinetics->CheckLoading Yes IncreaseOrg Action: Increase O:A Ratio CheckLoading->IncreaseOrg Yes

Figure 2: Diagnostic logic for resolving low recovery yields.

References

  • Separation of Heavy Rare-Earth Elements from Light Rare-Earth Elements Via Solvent Extraction. Deutsche Nationalbibliothek. Available at: [Link][2][4]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Available at: [Link][1][2][4][7][9][10][11][12][13]

  • Insights into the saponification process of di(2-ethylhexyl) phosphoric acid extractant. ResearchGate. Available at: [Link]

  • Third-Phase Formation in Rare Earth Element Extraction with D2EHPA. MDPI - Membranes. Available at: [Link][2][4][11][12][14]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the GC-MS Analysis and Characterization of Isooctyl Phosphoric Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemicals and pharmaceutical intermediates, the precise characterization of organophosphate esters (OPEs) is paramount for quality control, environmental monitoring, and ensuring the safety of final products. Among these, isooctyl esters of phosphoric acid, such as di(2-ethylhexyl)phosphoric acid (DEHPA), are widely utilized and thus necessitate robust analytical methodologies for their identification and quantification. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of isooctyl phosphoric acid esters against alternative techniques, supported by experimental data and protocols.

The Analytical Imperative: Why Focus on Isooctyl Phosphoric Acid Esters?

Isooctyl phosphoric acid esters serve diverse roles as extractants in hydrometallurgy, plasticizers, flame retardants, and as intermediates in chemical synthesis. Their presence, identity, and purity can significantly impact reaction yields, product performance, and environmental footprint. Consequently, a reliable analytical workflow is not merely a procedural step but a critical component of process optimization and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile and Semi-Volatile OPEs

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like many OPEs. Its strength lies in the combination of the exceptional separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

The Rationale Behind the GC-MS Approach

The choice of GC-MS for analyzing isooctyl phosphoric acid esters is underpinned by several key factors:

  • Volatility: While not highly volatile, many isooctyl phosphoric acid esters can be volatilized at temperatures achievable in a standard GC inlet and oven without significant degradation.

  • Selectivity and Sensitivity: The mass spectrometer provides high selectivity, allowing for the differentiation of the target analyte from complex sample matrices. When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve low detection limits, crucial for trace analysis.

  • Structural Information: The electron ionization (EI) source in most GC-MS systems produces reproducible fragmentation patterns that act as a "chemical fingerprint," enabling confident identification by comparison to spectral libraries.

Experimental Protocol: GC-MS Analysis of Isooctyl Phosphoric Acid Ester

This protocol is a representative method for the analysis of di(2-ethylhexyl)phosphoric acid (DEHPA) and can be adapted for other isooctyl phosphoric acid esters.

1. Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte of interest from the sample matrix and present it in a solvent suitable for GC injection. For many industrial and environmental samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed.

  • Liquid-Liquid Extraction (LLE):

    • To an aqueous sample, add a suitable organic solvent such as dichloromethane or a hexane/acetone mixture.

    • Acidify the aqueous phase to a pH of 2-3 to ensure the phosphoric acid ester is in its protonated, less polar form, enhancing its partitioning into the organic phase.

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer twice more with fresh organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 or polymeric SPE cartridge with methanol followed by deionized water.

    • Load the acidified aqueous sample onto the cartridge.

    • Wash the cartridge with a water/methanol mixture to remove interferences.

    • Elute the analyte with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Dry and concentrate the eluate as described for LLE.

2. GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of isooctyl phosphoric acid esters.

ParameterSettingRationale
Gas Chromatograph
Injection PortSplitless mode at 250 °CSplitless injection maximizes the transfer of analyte onto the column, enhancing sensitivity for trace analysis. The temperature is high enough to volatilize the analyte without causing thermal degradation.
Carrier GasHelium or Hydrogen at a constant flow of 1.0-1.5 mL/minHelium is inert and provides good chromatographic resolution. Hydrogen can offer faster analysis times and is more economical, though it may require adjustments to MS parameters and safety precautions.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)This type of non-polar to mid-polar column provides excellent separation for a wide range of semi-volatile compounds based on their boiling points and is robust for routine analysis.[1][2][3]
Oven Temperature ProgramInitial temp: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min)A temperature ramp allows for the separation of compounds with a range of boiling points. The final high temperature ensures the elution of less volatile components.[4]
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV70 eV is the standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.
Ion Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains stable ion trajectories.
Acquisition ModeFull Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantificationFull scan mode is used to obtain the complete mass spectrum for structural elucidation. SIM mode enhances sensitivity by monitoring only specific, characteristic ions of the target analyte.
Data Interpretation: Deciphering the Mass Spectrum

The mass spectrum of an isooctyl phosphoric acid ester, such as DEHPA, is characterized by specific fragmentation patterns. Understanding these patterns is key to its identification.

The electron ionization of DEHPA leads to a series of fragmentation events, primarily involving the loss of the 2-ethylhexyl side chains.

fragmentation M DEHPA (M+) m/z 322 F1 [M - C8H17]+ m/z 211 M->F1 - C8H17 radical F3 [C8H17OPO2H2]+ m/z 211 M->F3 Rearrangement & Cleavage F5 [C8H17]+ m/z 113 M->F5 Direct Cleavage F2 [M - C8H17 - H2O]+ m/z 193 F1->F2 - H2O F4 [PO(OH)2]+ m/z 97 F3->F4 - C8H16

Caption: Proposed EI fragmentation pathway for DEHPA.

The mass spectrum of DEHPA typically shows a weak or absent molecular ion peak (m/z 322) due to its instability under EI conditions. The fragmentation is dominated by the loss of one of the 2-ethylhexyl groups, leading to a prominent ion at m/z 211. Further fragmentation can occur, including the loss of water (m/z 193) or the formation of the phosphoric acid backbone (m/z 97). The 2-ethylhexyl cation (m/z 113) is also a characteristic fragment.

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful tool, other techniques offer advantages for certain applications, particularly for less volatile or more polar organophosphate esters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and selective technique for the analysis of a broad range of OPEs, including those that are not amenable to GC analysis.[5]

Advantages over GC-MS:

  • Broader Analyte Scope: LC-MS/MS can analyze a wider range of OPEs, including more polar and thermally labile compounds, without the need for derivatization.[6][7]

  • Higher Sensitivity: For many OPEs, LC-MS/MS can achieve lower detection limits than GC-MS, which is particularly beneficial for trace-level analysis in environmental and biological samples.[8][9]

  • Reduced Sample Preparation: In some cases, sample preparation for LC-MS/MS can be simpler, as derivatization to increase volatility is not required.

Disadvantages compared to GC-MS:

  • Matrix Effects: Electrospray ionization (ESI), the most common ionization source for LC-MS, is more susceptible to matrix effects (ion suppression or enhancement) than EI in GC-MS. This can impact quantification accuracy and requires careful method development and the use of internal standards.

  • Chromatographic Resolution: While modern LC columns offer excellent separation, GC often provides higher chromatographic resolution for complex mixtures of isomers.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a direct analysis technique that can quantify volatile organic compounds (VOCs) in real-time without the need for chromatography.

Advantages:

  • Real-Time Analysis: Provides instantaneous results, making it suitable for process monitoring or rapid screening.

  • No Sample Preparation: Gaseous samples can be introduced directly into the instrument.

Disadvantages:

  • Limited to Volatile Compounds: Not suitable for semi-volatile or non-volatile OPEs.

  • Isomer Differentiation: Cannot distinguish between isomers with the same mass-to-charge ratio.

  • Complexity of Mixtures: Analysis of complex mixtures can be challenging due to potential overlapping signals.

Quantitative Performance Comparison

The following table provides a general comparison of the quantitative performance of GC-MS and LC-MS/MS for the analysis of organophosphate esters. It is important to note that specific performance characteristics will vary depending on the analyte, matrix, and instrument configuration.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 10 µg/L0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 50 µg/L0.05 - 5 µg/L
Linearity (R²) > 0.99> 0.99
Recovery 70 - 120%80 - 110%
Precision (RSD) < 15%< 10%

Data compiled from various sources and represent typical ranges.[5][10][11][12][13]

Experimental Workflow Visualization

The following diagram illustrates a typical analytical workflow for the GC-MS analysis of isooctyl phosphoric acid esters.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Drying and Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Identification via Mass Spectrum Detection->Identification Quantification Quantification using Calibration Curve Detection->Quantification Report Final Report Identification->Report Quantification->Report

Caption: General workflow for GC-MS analysis.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for the characterization of isooctyl phosphoric acid esters hinges on the specific requirements of the analysis.

  • GC-MS remains a robust and reliable method for the routine analysis of volatile and semi-volatile isooctyl phosphoric acid esters, offering excellent separation and definitive identification through established spectral libraries. Its cost-effectiveness and widespread availability make it a go-to technique in many laboratories.

  • LC-MS/MS provides superior sensitivity and a broader analytical scope, making it the preferred method for trace-level quantification in complex matrices and for the analysis of a wider range of OPEs, including those that are less volatile or thermally labile.

  • SIFT-MS offers a unique capability for real-time, direct analysis of volatile OPEs, which is invaluable for process monitoring and rapid screening applications.

Ultimately, a thorough understanding of the analyte's properties, the sample matrix, and the analytical objectives will guide the selection of the most appropriate and effective technique for the reliable characterization of isooctyl phosphoric acid esters.

References

  • U.S. Environmental Protection Agency. (1996). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Washington, D.C.: U.S. EPA. [Link]

  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

  • Van der Veen, I., & de Boer, J. (2012). Phosphorus flame retardants: properties, production, and applications. Chemosphere, 88(10), 1119-1153. [Link]

  • Reemtsma, T., Quintana, J. B., Rodil, R., García-López, M., & Rodríguez, I. (2008). Organophosphorus flame retardants and plasticizers in water and air II. Analytical methodology. TrAC Trends in Analytical Chemistry, 27(9), 727-737.
  • Ma, Y., Zhang, J., Wu, F., & Lin, Y. (2019). A review on the analytical methods for organophosphate flame retardants in environmental and biological samples. Environmental Pollution, 247, 1141-1152.
  • Pang, G. F., Fan, C. L., Liu, Y. M., Cao, Y. Z., Zhang, J. J., Fu, B. L., & Li, Z. Y. (2006). Multi-residue method for the determination of 450 pesticide residues in honey, royal jelly and bee pollen by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. Food Additives and Contaminants, 23(8), 777-810.
  • Covaci, A., Gheorghe, A., & Voorspoels, S. (2007). Determination of organophosphorus flame retardants in indoor dust and air--a review.
  • PubChem. (n.d.). Bis(2-ethylhexyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, H., Li, Y., Wang, Y., & Zhang, J. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC North America, 39(10), 514-520. [Link]

  • Chen, D., Wang, Y., & Zhang, J. (2020). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
  • Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]

  • Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Application Note. [Link]

  • Hou, R., Xu, Y., Wang, Z., & Zhang, Y. (2019). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of environmental sciences, 77, 28-36.
  • Arome Science. (2023, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • Chen, X., Chen, J., & Wang, X. (2019). Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS). International journal of environmental research and public health, 16(5), 796. [Link]

  • Wei, G. L., Li, D. Q., Zhuo, M. N., & Liao, Y. S. (2015). Organophosphate flame retardants and plasticizers: a review of their flame retardancy, environmental occurrence, and human exposure. Environmental Science & Technology, 49(18), 10837-10851.
  • Pantelaki, I., & Voutsa, D. (2020). Organophosphate esters in the environment: A review. Science of The Total Environment, 734, 139382.
  • Bastos, J. V., & de Souza, A. O. (2021). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography. IntechOpen. [Link]

  • Lu, Y., Liang, Y., & Liu, J. (2021). Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry. Molecules, 26(4), 987. [Link]

  • Wang, Q., & Zhang, Y. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Sol. Journal of Analytical Methods in Chemistry, 2021, 8868940. [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • Labcompare. (2021, October 22). Buyer's Guide: Choosing the Best GC Columns. Retrieved from [Link]

  • de la Calle, A., & Romero-González, R. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(6), 779-790. [Link]

  • Centers for Disease Control and Prevention. (2024, February 15). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. [Link]

  • Ho, K. F., Lee, L. Y., & Chuang, H. C. (2021). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. Toxics, 9(4), 81. [Link]

  • NIST. (n.d.). Bis(2-ethylhexyl)hydrogen phosphate. NIST Chemistry WebBook. [Link]

  • Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Retrieved from [Link]

  • Krska, R., & Mol, H. G. (2023). Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. Foods, 12(15), 2873. [Link]

Sources

Comparing plasticizing efficiency of isooctyl phosphate vs phthalates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of flexible Polyvinyl Chloride (PVC) for medical and high-performance applications, the transition from traditional phthalates to functional alternatives is driven by toxicity concerns and performance requirements.[1][2] This guide compares Isooctyl Phosphate —specifically Tris(2-ethylhexyl) Phosphate (TEHP) , also known as Trioctyl Phosphate (TOF)—against the industry standard Di(2-ethylhexyl) Phthalate (DEHP) .

The Verdict: While DEHP remains the benchmark for general-purpose plasticizing efficiency (defined as 1.0), TEHP is a specialty performance plasticizer . TEHP offers superior low-temperature flexibility (suppressing


 more effectively) and inherent flame retardancy , but often requires slightly higher loading levels (Substitution Factor > 1.0) to achieve equivalent room-temperature hardness. Crucially for medical applications, TEHP lacks the reproductive toxicity profile of DEHP.

Chemical Fundamentals & Mechanism

To understand the efficiency difference, we must look at the molecular interaction with the PVC matrix.

Structural Distinction[1][3]
  • Phthalates (DEHP): Planar aromatic ring with two ester chains.[1] Interacts via polar forces between the ester carbonyls and PVC's chlorine atoms.

  • Phosphates (TEHP): Tetrahedral phosphorus core with three branched alkyl chains. The phosphate core provides flame retardancy, while the three "tentacle-like" 2-ethylhexyl chains create significant free volume .

Plasticization Mechanism

TEHP functions primarily through the Free Volume Theory . Its bulky, three-chain structure forces polymer chains further apart than the two-chain phthalate structure. This results in exceptional chain mobility at low temperatures but can lead to "over-spacing" at room temperature, occasionally requiring higher concentrations to maintain the same intermolecular friction (hardness) as DEHP.

G cluster_0 PVC Matrix Interaction cluster_1 Performance Outcome PVC_Chain PVC Polymer Chain DEHP DEHP (Phthalate) 2 Ester Chains Polar Interaction DEHP->PVC_Chain High Solvation (Standard Efficiency) Hardness Room Temp Hardness DEHP > TEHP DEHP->Hardness TEHP TEHP (Phosphate) 3 Branched Chains Free Volume Expansion TEHP->PVC_Chain High Free Volume (Low Temp Flex) ColdFlex Low Temp Flexibility TEHP >> DEHP TEHP->ColdFlex Fire Flame Retardancy TEHP Only TEHP->Fire

Figure 1: Mechanistic comparison of Phthalate vs. Phosphate plasticization pathways.

Performance Metrics: The Data

The following data aggregates typical values for PVC formulations (approx. 50 phr plasticizer). Note that "Efficiency" here refers to the ability to lower hardness; a higher "Substitution Factor" means you need more TEHP to replace DEHP.

MetricDEHP (Benchmark)TEHP (Isooctyl Phosphate)Comparison Note
Substitution Factor 1.0 (Reference)1.05 – 1.10TEHP is slightly less efficient; requires ~5-10% more mass for equal Shore A hardness.
Glass Transition (

)
-25°C to -30°C-50°C to -60°C TEHP is far superior for cold environments (e.g., blood bags stored in freezers).
Tensile Strength ~18-20 MPa~15-17 MPaTEHP formulations are slightly softer/weaker due to high free volume.
Elongation at Break ~300%~350-400% Higher elasticity with TEHP.
Volatility (Weight Loss) ModerateLow to ModerateTEHP has good permanence but can be more volatile than high-MW phthalates (e.g., DINP).
Toxicity Profile Reprotoxic (Cat 1B)Non-Reprotoxic TEHP is a preferred alternative for medical devices (blood tubing).
Flame Retardancy NoneExcellent TEHP releases phosphorus radicals that quench flame propagation.
Migration & Medical Safety

In medical device applications (e.g., extracorporeal tubing), migration is a critical failure mode.

  • DEHP: Known to leach into lipid-rich fluids (blood, TPN solutions).

  • TEHP: While migration still occurs, the toxicological risk is significantly lower. TEHP is often used in blends (e.g., with TOTM) to balance migration resistance with low-temperature flexibility.

Experimental Protocols

To validate these properties in your own lab, follow these self-validating protocols.

Protocol A: Plasticizing Efficiency (Shore A Hardness)

Objective: Determine the Substitution Factor (SF) of TEHP relative to DEHP.

  • Preparation:

    • Prepare dry blends of PVC (K-value 70) with stabilizer (2 phr Ca/Zn).

    • Control: Add 50 phr DEHP.

    • Test: Add 45, 50, and 55 phr TEHP to separate batches.

  • Processing:

    • Two-roll mill at 165°C for 5 minutes until homogeneous.

    • Compression mold at 175°C into 6mm thick plaques.

  • Measurement:

    • Condition samples at 23°C/50% RH for 24 hours (ASTM D618).

    • Measure hardness using a Shore A Durometer (ASTM D2240). Take 5 readings per sample.

  • Calculation:

    • Plot Hardness vs. PHR for TEHP.

    • Identify the PHR of TEHP required to match the hardness of the 50 phr DEHP Control.

    • 
      .
      
Protocol B: Low-Temperature Brittleness ( Determination)

Objective: Quantify the cold-flex advantage.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Procedure:

    • Encapsulate 5-10 mg of plasticized PVC in an aluminum pan.

    • Heat-Cool-Heat Cycle:

      • Heat to 100°C (erase thermal history).

      • Cool to -100°C at 10°C/min.

      • Heat to 100°C at 10°C/min.

  • Analysis:

    • Analyze the second heating curve.

    • Identify the inflection point of the step transition. This is the

      
      .
      
    • Validation: TEHP samples should show a

      
       at least 15-20°C lower than DEHP samples.
      
Protocol C: Loop Test (Compatibility/Exudation)

Objective: Ensure TEHP does not exude (sweat) over time, a common risk with phosphates.

  • Specimen: Cut rectangular strips (10mm x 100mm) from the molded sheets.

  • Setup: Bend the strip into a loop and staple the ends together. This creates compressive stress on the inner surface.

  • Aging: Place in an oven at 60°C for 7 days.

  • Evaluation:

    • Remove and wipe the inner surface with a cigarette paper.

    • Pass: Paper remains dry.

    • Fail: Grease spot appears (plasticizer exudation).

Experiment cluster_tests Validation Tests Start Start: Raw Materials PVC Resin + Plasticizer DryBlend Dry Blending (High Speed Mixer) Start->DryBlend Milling Two-Roll Mill 165°C, 5 min DryBlend->Milling Molding Compression Molding 175°C, 6mm Plaques Milling->Molding Hardness Shore A Hardness (Efficiency Calc) Molding->Hardness DSC DSC Analysis (Tg / Cold Flex) Molding->DSC Loop Loop Test (Exudation Check) Molding->Loop Result Final Comparative Report Hardness->Result Calc SF DSC->Result Delta Tg Loop->Result Pass/Fail

Figure 2: Workflow for comparative validation of plasticizer efficiency.

Conclusion

For drug development and high-performance material scientists, the choice between TEHP and DEHP is a trade-off between efficiency and functionality .

  • Choose DEHP (or DINP/DOTP): If cost and standard room-temperature mechanical properties are the only drivers.

  • Choose TEHP (Isooctyl Phosphate): If the application requires medical safety (non-reprotoxic) , extreme low-temperature resilience (e.g., cryo-storage bags), or flame retardancy . Be prepared to adjust formulations by increasing the plasticizer loading by 5-10% to match the hardness of phthalate benchmarks.

References

  • Nbinno.com. (2026). Trioctyl Phosphate (TOP) vs. Other Plasticizers: A Comparative Analysis.[3] Retrieved from

  • National Institutes of Health (NIH). (2019). Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study. Retrieved from

  • Ataman Chemicals. Tris(2-Ethylhexyl) Phosphate (TEHP) Technical Data Sheet. Retrieved from

  • SpecialChem. Plasticizers: ASTM D2284 Standard Test Method for Acidity of Isocyanate Prepolymers (Context: Tensile Testing). Retrieved from

  • Scientific Committee on Emerging and Newly-Identified Health Risks (SCENIHR). (2016). Opinion on the safety of medical devices containing DEHP plasticized PVC or other plasticizers.[4][5][6] Retrieved from

Sources

A Comprehensive Guide to NMR Spectral Data Validation for Phosphoric Acid Isooctyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the structural and purity confirmation of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Phosphoric acid isooctyl ester, a compound with various industrial and potential pharmaceutical applications, requires robust analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for this purpose, offering detailed structural information and quantitative analysis. This guide provides an in-depth, experience-driven approach to the validation of NMR spectral data for phosphoric acid isooctyl ester, with a particular focus on leveraging the strengths of both proton (¹H) and phosphorus-31 (³¹P) NMR.

Part 1: Foundational Principles of NMR Validation for Organophosphorus Compounds

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For NMR, this ensures that the data generated is reliable, reproducible, and fit for purpose, a requirement underscored by regulatory bodies like the FDA.[1][2]

The core validation parameters, as outlined by the International Council for Harmonisation (ICH), are crucial for demonstrating the suitability of an NMR method.[1]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of NMR, specificity is demonstrated by the resolution of signals from the analyte and other components. For phosphoric acid isooctyl ester, this would involve showing that the characteristic ¹H and ³¹P signals are free from interference from potential process impurities or isomers.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For quantitative NMR (qNMR), this is fundamental, as the signal area is directly proportional to the number of nuclei.[3]

  • Accuracy: This expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. In qNMR, accuracy is often assessed by analyzing a sample with a known concentration or by comparison to a certified reference material.

  • Precision: This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Robustness: This is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For NMR, this could include variations in temperature, pulse angles, or relaxation delays.

The Power of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a substance without the need for a reference standard of the same compound.[4] The principle lies in the direct proportionality between the integrated NMR signal intensity and the number of corresponding nuclei.[3] For organophosphorus compounds, ³¹P qNMR is particularly advantageous due to the simplicity of the spectra and the high natural abundance and sensitivity of the ³¹P nucleus.[3][5][6]

Part 2: Comparative Analysis of NMR Techniques for Phosphoric Acid Isooctyl Ester

A multi-faceted approach, employing different NMR experiments, provides the most comprehensive validation of phosphoric acid isooctyl ester.

NMR Technique Pros Cons Primary Application in Validation
¹H NMR High sensitivity; Provides detailed information on the organic moieties of the molecule.Complex spectra due to spin-spin coupling, especially in the alkyl region; Signal overlap can be an issue.Structural confirmation of the isooctyl group; Identification of proton-bearing impurities.
³¹P NMR Simple spectra (often a single signal for the main species); Wide chemical shift range, minimizing signal overlap; High sensitivity of the ³¹P nucleus.[6][7][8]Provides no direct information on the carbon skeleton; Integration can be affected by the Nuclear Overhauser Effect (NOE) if not properly controlled.[9]Unambiguous identification of the phosphate moiety; Purity determination via ³¹P qNMR; Detection of phosphorus-containing impurities.
2D NMR (¹H-³¹P HMQC) Correlates proton and phosphorus nuclei that are coupled, providing unambiguous assignment of signals.Longer acquisition times compared to 1D experiments.Definitive structural confirmation by linking specific protons to the phosphorus atom.
Why ³¹P NMR is Often the Preferred Method for Quantification

For organophosphorus compounds like phosphoric acid isooctyl ester, ³¹P NMR often provides a more straightforward path to quantification than ¹H NMR. The ¹H NMR spectrum of the isooctyl group will be complex due to overlapping signals of the CH, CH₂, and CH₃ groups. In contrast, the ³¹P NMR spectrum will likely show a single, sharp signal for the main compound, well-separated from any phosphorus-containing impurities.[7][10] This spectral simplicity makes integration more reliable and the identification of the target signal for quantification is simpler.[11]

Part 3: Experimental Protocols for NMR Validation

A robust validation protocol is essential for generating reliable data. The following are step-by-step methodologies for the NMR analysis of phosphoric acid isooctyl ester.

Overall Validation Workflow

ValidationWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Validation & Reporting Prep Weigh Analyte & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR P31_NMR ³¹P NMR (Quantitative) Dissolve->P31_NMR HMQC ¹H-³¹P HMQC Dissolve->HMQC Phase Phasing H1_NMR->Phase P31_NMR->Phase HMQC->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate Identity Identity Confirmation Integrate->Identity Purity Purity Calculation (qNMR) Integrate->Purity Identity->Purity Report Generate Report Purity->Report

Caption: Workflow for NMR Spectral Data Validation.

Experimental Protocol: Sample Preparation
  • Selection of Solvent: Choose a deuterated solvent that completely dissolves both the phosphoric acid isooctyl ester and the internal standard. For many organophosphorus compounds, deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices.[3] For quantitative analysis, especially when exchangeable protons are present in the analyte or standard, aprotic solvents like DMSO-d₆ are recommended to avoid deuterium exchange effects.[3][5]

  • Selection of Internal Standard (for qNMR): The internal standard should:

    • Be chemically inert towards the analyte.

    • Have a simple spectrum with at least one signal that does not overlap with any analyte signals.

    • Be non-volatile and have a known purity.

    • For ¹H qNMR, common standards include maleic acid, 1,4-dinitrobenzene, and hexamethyldisiloxane (HMD).[4]

    • For ³¹P qNMR, a suitable standard is phosphonoacetic acid (PAA).[11]

  • Sample Preparation:

    • Accurately weigh a known amount of the phosphoric acid isooctyl ester into an NMR tube.

    • Accurately weigh a known amount of the chosen internal standard into the same NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

Experimental Protocol: NMR Data Acquisition

General Considerations:

  • Ensure the spectrometer is properly shimmed to obtain sharp, symmetrical peaks.

  • The temperature should be stable and recorded.

¹H NMR Acquisition:

  • Field Strength: Note the field strength of the spectrometer.[12]

  • Pulse Angle: Use a 30° or 45° pulse angle to reduce the experiment time, as full relaxation is not strictly necessary for qualitative analysis.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (typically -1 to 12 ppm).[12]

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

³¹P NMR (Quantitative) Acquisition:

  • Decoupling: Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[9]

  • Pulse Angle: Use a 90° pulse angle to ensure maximum signal intensity for all phosphorus nuclei.

  • Relaxation Delay (D1): This is a critical parameter for qNMR. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample.[4] This ensures complete relaxation between pulses, which is essential for accurate quantification.

  • Acquisition Time (AT): A sufficiently long acquisition time should be used to ensure high digital resolution.

  • Number of Scans: Acquire enough scans to obtain a high signal-to-noise ratio for accurate integration.

¹H-³¹P HMQC Acquisition:

  • Use standard pulse programs available on the spectrometer software.

  • Optimize the spectral widths in both the ¹H and ³¹P dimensions to cover all relevant signals.

  • Set the number of increments in the indirect dimension (³¹P) to achieve the desired resolution.

Part 4: Data Interpretation and Reporting

Data Interpretation
  • Identity Confirmation:

    • ¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of the signals should be consistent with the structure of the isooctyl group attached to the phosphate.

    • ³¹P NMR: The chemical shift of the main signal should be in the expected region for a phosphate triester.[9] The presence of a single major peak confirms the presence of one dominant phosphorus environment.

    • ¹H-³¹P HMQC: A cross-peak between the phosphorus signal and the protons on the carbon adjacent to the oxygen of the phosphate group provides definitive evidence of the ester linkage.

  • Purity Calculation (³¹P qNMR): The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of nuclei giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Data Reporting

A comprehensive report should include the following information:

Parameter ¹H NMR ³¹P NMR
Spectrometer Frequency e.g., 500 MHze.g., 202 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Chemical Shift (δ) [ppm] List all observed chemical shifts and their multiplicities (s, d, t, q, m).Report the chemical shift of the main peak.
Coupling Constants (J) [Hz] Report relevant coupling constants.Report any observed couplings (e.g., J_P-H).
Integration Report the relative integration of each signal.Report the normalized integral of the main peak.
Purity (qNMR) N/AReport the calculated purity and the internal standard used.

Common Pitfalls:

  • Incomplete Dissolution: Can lead to inaccurate quantification.

  • Improper Phasing and Baseline Correction: Can introduce significant errors in integration.

  • Insufficient Relaxation Delay in qNMR: This is a common mistake that leads to underestimation of the signal intensity and inaccurate purity values.[4]

Conclusion

The validation of NMR spectral data for phosphoric acid isooctyl ester is a critical step in ensuring its quality and purity. A comprehensive approach that leverages the strengths of ¹H NMR for structural confirmation of the organic moiety, and ³¹P NMR for unambiguous identification and quantification of the phosphate group, provides the most robust and reliable results. By following established validation principles and carefully controlling experimental parameters, researchers can generate high-quality, defensible NMR data that meets the stringent requirements of the scientific and regulatory communities.

References

  • Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). PubMed. Available at: [Link]

  • Application of qNMR: Quality control of organophosphorus pesticides. JEOL. Available at: [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available at: [Link]

  • Recommendations for the presentation of NMR structures of proteins and nucleic acids. IUPAC-IUBMB-IUPAB Inter-Union Task Group on the Standardization of Data Bases of Protein and Nucleic Acid Structures Determined by NMR Spectroscopy. PubMed. Available at: [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. PubMed. Available at: [Link]

  • RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. BMRB. Available at: [Link]

  • NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry. Available at: [Link]

  • Analyzes of alkyl phosphonate mixtures. JEOL Ltd.. Available at: [Link]

  • Post Analysis of Proficiency Test Samples Using Nuclear Magnetic Resonance Spectroscopy. Scientific Research Publishing. Available at: [Link]

  • (PDF) NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC Recommendations 2001. ResearchGate. Available at: [Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate. Available at: [Link]

  • (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. ResearchGate. Available at: [Link]

  • C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. PMC. Available at: [Link]

  • Phosphorus-31 NMR: Principles and Applications. ScienceDirect. Available at: [Link]

  • 31 Phosphorus NMR. University of Ottawa. Available at: [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

  • 31 P NMR spectrum of phosphate esters. ResearchGate. Available at: [Link]

  • Phosphorus-31 nuclear magnetic resonance. Wikipedia. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]

  • (PDF) Guide to NMR Method Development and Validation – Part II: Multivariate data analysis. ResearchGate. Available at: [Link]

  • FDA Validation Rules for Submission Data: Avoid Costly Mistakes!. ProRelix Research. Available at: [Link]

  • In Sample pH Measurement by 31P Phosphate NMR. ChemRxiv. Available at: [Link]

  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Phosphoric acid, isooctyl ester

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 12645-31-7 | Synonyms: Isooctyl phosphate, 2-Ethylhexyl phosphate[1]

Executive Safety Summary

Hazard Profile: Corrosive (Skin Corr. 1B), Serious Eye Damage (Eye Dam. 1).[2] Operational Context: Unlike inorganic phosphoric acid, Phosphoric acid, isooctyl ester possesses a lipophilic hydrocarbon tail (isooctyl group). This dual nature presents a unique safety challenge: the acidic headgroup causes immediate corrosive tissue damage, while the organic tail facilitates rapid permeation through the skin's lipid bilayer. Standard "acid-resistant" protocols are insufficient if they do not account for solvent permeation.

Immediate Action Required:

  • Do not use standard latex gloves (rapid degradation).

  • Do not handle outside a fume hood if heating or aerosolizing.

  • Neutralization requires careful heat management due to exotherms.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10 mL volumes.

PPE CategorySpecificationTechnical Rationale
Hand Protection (Splash) Nitrile (High-Risk) Min.[1] Thickness: 0.12 mm (5 mil)Breakthrough: >30 minStandard nitrile provides adequate splash protection against the ester. Thin "exam" gloves (3 mil) are insufficient for corrosive organics.
Hand Protection (Immersion) Neoprene or Butyl Rubber Min. Thickness: 0.38 mm (15 mil)Breakthrough: >480 minThe isooctyl chain swells natural rubber and degrades PVA. Neoprene offers the best balance of acid resistance and ester impermeability.
Eye & Face Indirect Vent Goggles (Optional: Face Shield)Safety glasses are prohibited . The viscosity of this ester allows it to "cling" upon splashing; a face shield is mandatory for pouring volumes >1 L.
Respiratory Type ABEK Filter (Organic Vapour + Acid Gas)Low volatility at RT, but heating generates irritating mists. If hood unavailable, use ABEK half-mask.
Body Defense Impervious Apron (Tychem® or PVC)Cotton lab coats absorb esters, holding the corrosive agent against the skin. An apron provides a necessary barrier.

PPE Selection & Handling Logic

The following decision logic ensures you select the correct barrier based on your specific manipulation.

PPE_Logic Start START: Define Operation VolCheck Volume > 100 mL OR Heating Applied? Start->VolCheck LowRisk Standard Protocol VolCheck->LowRisk No HighRisk High-Hazard Protocol VolCheck->HighRisk Yes PPE_Low PPE: Nitrile (5 mil) + Goggles + Lab Coat LowRisk->PPE_Low Hood Work in Chemical Fume Hood PPE_Low->Hood PPE_High PPE: Neoprene/Butyl Gloves + Face Shield + Apron HighRisk->PPE_High PPE_High->Hood Action Perform Manipulation Hood->Action

Figure 1: PPE Decision Tree based on operational volume and thermal conditions.[1]

Operational Protocol: Step-by-Step

Phase 1: Pre-Work Verification[1]
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes. Phosphoric acid esters are viscous; a leak will not be immediately obvious until skin irritation begins.

  • Neutralizer Prep: Prepare a slurry of Sodium Carbonate (Soda Ash) or Calcium Carbonate . Keep this within arm's reach. Do not use strong bases like NaOH for spill cleanup as the reaction is violently exothermic.

Phase 2: Active Handling[1]
  • Viscosity Management: The substance is viscous. When pouring, do not "glug." Pour down a glass rod or use a wide-mouth pipette to prevent splashing.

  • Heating Constraints: If heating is required (e.g., for synthesis), ensure the temperature remains 20°C below the flash point (Flash point is typically >100°C, but verify specific SDS batch).

  • Cross-Contamination: Change outer gloves immediately if a splash occurs. The ester can slowly permeate nitrile; do not wait for a breakthrough.

Phase 3: Decontamination & Doffing

Crucial Step:[1] The most common exposure route is improper glove removal.

  • Wash Gloves: Rinse gloved hands with soap and water before removing them. This neutralizes surface acidity and removes the oily ester.

  • Peel Technique: Peel gloves off inside-out, ensuring the outer surface never touches bare skin.

  • Hand Wash: Wash hands with cold water and soap for 2 minutes. (Warm water opens pores, increasing absorption risk if residue remains).

Emergency Response & Disposal

Spill Response Algorithm

In the event of a spill, speed is secondary to protection. Follow this logic:

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor < 50 mL (In Hood) Assess->Minor Contained Major > 50 mL (Or Outside Hood) Assess->Major Uncontained Absorb Apply Vermiculite or Dry Sand Minor->Absorb Evac Evacuate Lab Call EHS Major->Evac Neutralize Add Sodium Carbonate (Slowly) Absorb->Neutralize Collect Collect as Solid Hazardous Waste Neutralize->Collect

Figure 2: Spill Response Logic Flow.

Waste Disposal Logistics
  • Classification: Hazardous Organic Acid Waste.

  • Segregation: Do NOT mix with:

    • Oxidizers (risk of reaction with the alkyl chain).

    • Cyanides/Sulfides (acid releases toxic gas).

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers due to corrosion.

  • Labeling: Must explicitly state "Acidic Organic Esters - Corrosive."[1]

References

  • Thermo Fisher Scientific. (n.d.).[3] Phosphoric acid 2-ethylhexyl ester CAS 12645-31-7 Safety Data Sheet. Retrieved from [1]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Phosphoric acid, 2-ethylhexyl ester. Retrieved from [1]

  • Ansell. (2022). Chemical Resistance Guide (Permeation & Degradation Data). Retrieved from [1]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Organophosphate Esters. Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.